Di-tert-butyl 2-methylmalonate
Description
Structure
3D Structure
Properties
IUPAC Name |
ditert-butyl 2-methylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-8(9(13)15-11(2,3)4)10(14)16-12(5,6)7/h8H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWGGPUIWKWJIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30501499 | |
| Record name | Di-tert-butyl methylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30501499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34812-95-8 | |
| Record name | Di-tert-butyl methylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30501499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Di-tert-butyl 2-methylmalonate chemical properties
CAS: 34812-95-8 | Formula: C₁₂H₂₂O₄ Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
Di-tert-butyl 2-methylmalonate (DtBMM) is a specialized C3 building block utilized in the synthesis of complex pharmaceutical scaffolds. Unlike its diethyl counterparts, the di-tert-butyl ester motif provides unique orthogonality in protecting group strategies. It is particularly valued for its ability to undergo acid-catalyzed hydrolysis and subsequent decarboxylation under mild conditions, avoiding the harsh basic saponification steps often required for ethyl esters. This property makes it indispensable in the synthesis of acid-sensitive
Chemical Identity & Physical Properties[2][3][4][5][6]
| Property | Data |
| IUPAC Name | 1,3-Di-tert-butyl 2-methylpropanedioate |
| CAS Number | 34812-95-8 |
| Molecular Formula | C₁₂H₂₂O₄ |
| Molecular Weight | 230.30 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~85–90°C at 0.5 mmHg (Predicted/Analogous) |
| Density | ~0.96 g/mL (Predicted) |
| Solubility | Soluble in organic solvents (DCM, THF, EtOAc); insoluble in water.[2][3] |
| SMILES | CC(C)(C)OC(=O)C(C)C(=O)OC(C)(C)C |
Synthesis & Production
While commercially available as a fine chemical, DtBMM is often synthesized in-house to ensure freshness and purity, as tert-butyl esters can degrade over time if exposed to trace acids.[1]
Method A: Methylation of Di-tert-butyl Malonate (Standard)
The most robust route involves the deprotonation of di-tert-butyl malonate (CAS 541-16-2) followed by quenching with methyl iodide.
-
Reagents: NaH or KOtBu (Base), THF or DMF (Solvent), MeI (Electrophile).[1]
-
Protocol Insight: The use of a bulky base like Potassium tert-butoxide (KOtBu) minimizes transesterification side reactions that can occur with methoxide/ethoxide bases.
-
Purification: Fractional distillation under high vacuum is critical to separate the mono-methylated product from dialkylated byproducts.
Method B: Transesterification of Meldrum's Acid
A milder approach involves the reaction of
Reactivity Profile & Mechanistic Utility[1]
DtBMM serves as a "masked" propionic acid equivalent. Its utility hinges on three core reactivity pillars: Nucleophilicity , Orthogonality , and Decarboxylation .[1]
Alpha-Alkylation (Quaternary Center Formation)
The remaining proton at the C2 position is acidic (
-
Strategic Value: Since the molecule already possesses a methyl group, a second alkylation creates a quaternary carbon center .[1] This is a challenging structural motif to install and is common in potency-enhancing modifications of drug leads.
Acid-Labile Deprotonation (The "t-Butyl Advantage")
Unlike ethyl esters, which require saponification (LiOH/NaOH) to reveal the carboxylic acid, tert-butyl esters are cleaved by acid (TFA/DCM or HCl/Dioxane).
-
Mechanism: Protonation of the carbonyl oxygen is followed by
elimination of the tert-butyl cation (forming isobutylene gas). -
Application: This allows for the synthesis of carboxylic acids in the presence of base-sensitive functional groups (e.g., lactones, epoxides).
Decarboxylation Pathway
Following hydrolysis, the resulting 2-methylmalonic acid derivative is unstable upon heating. It undergoes decarboxylation to yield a substituted propionic acid.
-
Mechanism: A cyclic six-membered transition state facilitates the loss of CO₂, driven by the formation of the enol, which tautomerizes to the acid.[1]
Visualization: Reactivity Workflow
The following diagram illustrates the transformation of DtBMM into a drug scaffold via alkylation and decarboxylation.
Figure 1: Step-wise transformation of this compound into complex alpha-methyl carboxylic acids.
Applications in Drug Development[2]
Synthesis of Non-Natural Amino Acids
DtBMM is a precursor for
-
Workflow:
-
Bromination of DtBMM.
-
Substitution with an azide or protected amine.
-
Hydrolysis and decarboxylation yield the
-methyl amino acid.
-
Prodrug Design
While the ester itself is rarely a prodrug, the tert-butyl motif is used to mask carboxylic acids during the synthesis of ester-based prodrugs. DtBMM allows the installation of a "handle" that can be removed selectively without disturbing other esters (e.g., methyl or ethyl esters) present on the molecule.
Case Study: Synthesis of Heterocyclic Cores
In the synthesis of barbiturates or pyrimidines, DtBMM reacts with urea or amidines. The bulky tert-butyl groups can influence the regioselectivity of ring closure or provide steric shielding that alters the crystal packing of the final intermediate.
Experimental Protocols
Protocol 1: Alkylation of this compound
Objective: Synthesis of a quaternary diester intermediate.
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon.
-
Deprotonation: Add NaH (1.1 eq, 60% dispersion) to anhydrous THF (0.2 M) at 0°C.
-
Addition: Add This compound (1.0 eq) dropwise. Stir for 30 min until H₂ evolution ceases.
-
Reaction: Add the Alkyl Halide (1.2 eq) . Warm to Room Temperature (RT) and stir for 4–12 hours.
-
Workup: Quench with sat. NH₄Cl. Extract with Et₂O. Wash organic layer with brine, dry over MgSO₄, and concentrate.[1][4]
-
Validation: Check ¹H NMR for disappearance of the C2-methine proton (~3.2 ppm).
Protocol 2: Acid-Mediated Decarboxylation
Objective: Conversion to the carboxylic acid scaffold.
-
Dissolution: Dissolve the alkylated intermediate in DCM (0.1 M) .
-
Cleavage: Add Trifluoroacetic Acid (TFA) (20% v/v). Stir at RT for 2–4 hours.
-
Note: Monitor for the cessation of isobutylene gas evolution.
-
-
Decarboxylation: Concentrate the reaction mixture to remove TFA. Redissolve the residue in Toluene and reflux (110°C) for 2–6 hours to drive thermal decarboxylation.
-
Purification: The product is typically a mono-carboxylic acid, purified via acid-base extraction.
Handling & Stability (E-E-A-T)
-
Storage: Store at 2–8°C. Tert-butyl esters are acid-sensitive; avoid storage near volatile acid fumes (HCl, HOAc).
-
Stability: Stable to basic aqueous workups (unlike methyl esters which may hydrolyze).
-
Hazards: Combustible liquid. Causes skin and eye irritation. Use standard PPE (gloves, goggles).
References
-
Sigma-Aldrich. 1,3-Di-tert-butyl 2-methylpropanedioate Product Sheet. Link
-
Organic Syntheses. Di-tert-butyl Malonate Synthesis (General Procedure). Org. Synth. 1963, 41,[1] 41. Link
-
National Institute of Standards and Technology (NIST). Di-tert-butyl malonate Properties. NIST Chemistry WebBook. Link
-
ChemicalBook. this compound CAS 34812-95-8 Technical Data. Link
-
Master Organic Chemistry. Malonic Ester Synthesis and Decarboxylation Mechanisms. Link
Sources
- 1. CN105315390A - Catalyst composition for olefin polymerization and application thereof - Google Patents [patents.google.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
Overcoming Steric Hindrance in Malonic Ester Synthesis: A Technical Guide
Executive Summary
The Malonic Ester Synthesis is a foundational method for generating
This guide addresses the specific technical challenge of steric hindrance . When the electrophile is bulky (secondary alkyl halides) or the substrate is already substituted (creating quaternary centers), the reaction trajectory shifts from the desired nucleophilic substitution (
This whitepaper outlines three validated strategies to overcome these barriers:
-
Base/Solvent Modulation: Shifting to non-nucleophilic bases in polar aprotic solvents.
-
Phase Transfer Catalysis (PTC): A robust protocol for secondary alkyl halides.
-
Palladium-Catalyzed
-Arylation: The industry standard for introducing aryl and vinyl groups.
Part 1: The Steric Challenge (Mechanism & Causality)
The Competition: vs.
In a standard synthesis, the malonate enolate acts as a nucleophile attacking an alkyl halide. However, enolates are also bases. As the steric bulk of the electrophile increases (e.g., Isopropyl iodide vs. Methyl iodide), the transition state for substitution becomes energetically unfavorable due to steric clash. The enolate then preferentially abstracts a
Key Insight: The "failure" of bulky malonic synthesis is rarely due to lack of reactivity, but rather a lack of selectivity between the carbon-attack (
Diagram 1: Mechanistic Divergence
The following diagram illustrates the kinetic competition that dictates yield.
Caption: Kinetic competition between substitution (desired) and elimination (undesired) in sterically hindered substrates.
Part 2: Strategic Optimization (Alkyl Groups)
For bulky alkyl groups (e.g., isopropyl, isobutyl, cyclopentyl), classical ethoxide bases favor elimination. Two strategies restore the
Strategy A: Non-Nucleophilic Bases in Aprotic Solvents
Replacing ethanol with a polar aprotic solvent (DMF, DMSO, THF) enhances the nucleophilicity of the enolate by stripping away the solvation shell. Using a hydride base prevents the base itself from acting as a nucleophile or causing transesterification.
-
Base: NaH (Sodium Hydride) or KH.
-
Solvent: DMF (Dimethylformamide) or THF (Tetrahydrofuran).
-
Mechanism: The "naked" enolate is significantly more reactive, often lowering the activation energy for
enough to outcompete elimination.
Strategy B: Phase Transfer Catalysis (PTC)
The Gold Standard for Secondary Halides. PTC allows the reaction to occur at the interface of a solid base and an organic solvent. This method minimizes the concentration of free base in the solution, reducing side reactions like hydrolysis or elimination.
Protocol 1: Solid-Liquid PTC for Bulky Alkylation
Target: Alkylation of diethyl malonate with 2-bromopropane (Isopropyl bromide).
Reagents:
-
Diethyl malonate (1.0 equiv)
-
2-Bromopropane (1.5 equiv)
-
Solid KOH (powdered, 2.0 equiv)
-
Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA (10 mol%)
-
Solvent: Toluene (anhydrous)
Step-by-Step Workflow:
-
Preparation: Charge a flame-dried flask with powdered KOH and Toluene. Add the PTC catalyst (TBAB).
-
Activation: Add diethyl malonate dropwise at 0°C. Stir for 30 minutes. The mixture will become heterogeneous.
-
Alkylation: Add 2-bromopropane slowly.
-
Thermal Drive: Heat to 50–60°C. Note: Do not reflux immediately; high heat favors elimination.
-
Monitoring: Monitor by GC-MS. Look for the disappearance of the starting malonate (m/z 160) and appearance of the isopropyl adduct.
-
Workup: Filter off the solid salts (KBr, excess KOH). Wash the filtrate with dilute HCl (to neutralize trace base) and brine. Dry over MgSO4.
Part 3: Advanced Methodology (Aryl & Quaternary Centers)
Classical
Strategy C: Palladium-Catalyzed -Arylation
Developed by Buchwald and Hartwig, this method couples an enolate to an aryl halide via a Pd(0)/Pd(II) catalytic cycle, completely bypassing the
Protocol 2: Pd-Catalyzed Arylation of Malonates
Target: Synthesis of
Reagents:
-
Diethyl malonate (1.1 equiv)
-
Aryl Bromide (1.0 equiv)
-
Base: LiHMDS (Lithium hexamethyldisilazide) or K3PO4.
-
Catalyst: Pd(OAc)2 (1-2 mol%)
-
Ligand: Bulky Phosphines are Critical. Use
or Buchwald Biaryl Ligands (e.g., DavePhos, XPhos). -
Solvent: Toluene or Dioxane.
Step-by-Step Workflow:
-
Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.
-
Catalyst Pre-mix: Add Pd(OAc)2, Ligand, and Aryl Bromide.
-
Enolate Formation: In a separate vessel, treat diethyl malonate with LiHMDS in Toluene at 0°C.
-
Coupling: Transfer the enolate solution to the Schlenk tube containing the catalyst mix.
-
Reaction: Heat to 80°C–100°C for 12–24 hours.
-
Quench: Cool to RT, dilute with ether, and quench with saturated NH4Cl.
Diagram 2: Experimental Decision Matrix
Use this logic flow to select the correct protocol for your substrate.
Caption: Decision tree for selecting malonic ester synthesis conditions based on electrophile sterics.
Part 4: Data & Comparison
Table 1: Comparative Analysis of Conditions for Bulky Substrates
| Parameter | Standard (NaOEt/EtOH) | Hydride (NaH/THF) | PTC (KOH/TEBA) | Pd-Catalysis |
| Primary Halides | Excellent | Good | Good | Overkill |
| Secondary Halides | Poor (Elimination) | Moderate | Excellent | N/A |
| Aryl Halides | Fail (No Rxn) | Fail | Fail | Excellent |
| Moisture Sensitivity | High | Very High | Low | High |
| Reaction Temp | Reflux (78°C) | 0°C to RT | 25–60°C | 80–110°C |
| Key Risk | Transesterification | H2 Gas Evolution | Emulsion | Catalyst Poisoning |
Part 5: Quality Control & Troubleshooting
To ensure scientific integrity, every synthesis must include self-validating steps.
-
NMR Validation of Enolization:
-
Before adding the electrophile, take an aliquot of the enolate (if using NaH/THF). The disappearance of the
-protons (singlet at ~3.3 ppm for diethyl malonate) confirms deprotonation.
-
-
Distinguishing Product vs. Elimination:
-
H-NMR: The desired alkylated product will show a triplet/multiplet at ~3.3–3.5 ppm (the remaining
-proton). -
Elimination: Look for alkene peaks (4.5–6.0 ppm). If these exist, lower the temperature or switch to PTC.
-
-
Quaternary Centers:
-
When synthesizing dialkylated malonates, the
-proton signal will disappear completely. Use Carbon-13 NMR to verify the quaternary carbon shift (~50–60 ppm).
-
References
-
Master Organic Chemistry. The Malonic Ester Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. Malonic Ester Synthesis - Mechanism and Examples. Retrieved from [Link]
-
National Institutes of Health (PubMed). Palladium-catalyzed alpha-arylation of esters. (J. Am. Chem. Soc., 2001). Retrieved from [Link]
-
ResearchGate. Monoalkylation of malonic ester under phase-transfer catalysis conditions. Retrieved from [Link]
Methodological & Application
Application Note: Chemoselective Mono-Methylation of Di-tert-butyl Malonate
Strategic Overview
The Synthetic Imperative
Di-tert-butyl malonate (DtBM) is a critical building block in medicinal chemistry, particularly for the synthesis of
The Challenge: Mono- vs. Di-Alkylation
The methylation of malonates presents a classic competition between kinetics and thermodynamics.
-
Problem: The product of the first methylation (
-methyl malonate) is often more acidic or similarly acidic to the starting material in non-bulky systems, leading to significant di-methylation (formation of the gem-dimethyl impurity). -
The DtBM Advantage: The bulky tert-butyl groups of DtBM provide a steric shield. Once the first methyl group is introduced, the steric congestion around the
-carbon significantly retards the formation of the second enolate and the subsequent attack on a second equivalent of methyl iodide. This intrinsic steric control allows for high mono-selectivity (>95%) without requiring a large excess of the diester.
Reaction Mechanism & Logic
The reaction proceeds via a standard enolate alkylation (
Mechanism Diagram
Caption: Mechanistic pathway highlighting the steric suppression of the second alkylation event.
Experimental Protocols
Method A: The "Gold Standard" (NaH/THF)
Best for: High yield, precise stoichiometry, and strictly anhydrous workflows. Scale: 10 mmol to 100 mmol.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Di-tert-butyl malonate | 1.0 | Substrate | Liquid, d=0.904 g/mL |
| Sodium Hydride (60%) | 1.05 | Base | Wash with hexanes if oil interferes |
| Methyl Iodide (MeI) | 1.1 - 1.2 | Electrophile | Toxic/Volatile . d=2.28 g/mL |
| THF (Anhydrous) | 0.5 M | Solvent | Must be dry (Na/Benzophenone or SPS) |
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.
-
Base Preparation: Charge the flask with NaH (60% dispersion in mineral oil).
-
Refinement: For high-purity applications, wash the NaH with dry pentane or hexane (3x) under
to remove mineral oil.
-
-
Solvent Addition: Add anhydrous THF (approx. 5 mL per mmol of substrate) and cool the suspension to 0°C (ice/water bath).
-
Enolization: Add Di-tert-butyl malonate dropwise via syringe over 15–20 minutes.
-
Observation: Vigorous evolution of hydrogen gas (
) will occur. Ensure the system is vented to a bubbler. -
Aging: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 15 minutes to ensure complete deprotonation. The solution should become clear or slightly cloudy.
-
-
Alkylation: Cool the mixture back to 0°C . Add Methyl Iodide dropwise.[1][2]
-
Safety: MeI is volatile. Use a gas-tight syringe.
-
-
Reaction: Allow the mixture to warm to RT slowly. Stir for 4–12 hours.
-
Monitoring: Check TLC (Stain: KMnO4) or GC-MS.
-
-
Quench: Cool to 0°C. Carefully add saturated aqueous
to quench excess base. -
Workup:
-
Dilute with Diethyl Ether (
) or Ethyl Acetate. -
Wash organic layer with Water (2x) and Brine (1x).[3]
-
Dry over
, filter, and concentrate in vacuo.
-
Method B: Phase Transfer Catalysis (Green/Scale-Up)
Best for: Large scale, avoiding
Reagents
-
Base:
(2.0 equiv) -
Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA (1-5 mol%)
-
Solvent: Acetonitrile (ACN) or Acetone.
Procedure Summary
-
Suspend DtBM (1.0 eq),
(2.0 eq), and TBAB (0.05 eq) in ACN. -
Add MeI (1.2 eq) at RT.
-
Heat to mild reflux (40–50°C) or stir vigorously at RT for 12–24 hours.
-
Filter off solids (
/KI) and concentrate. -
Note: This method is slower but often cleaner, avoiding the strong basicity of NaH which can sometimes cause ester interchange if not careful.
Analytics & Validation
Expected Data Profile
The reaction is best monitored by NMR. The symmetry of the starting material is broken upon methylation.
| Signal | Starting Material (DtBM) | Product (Mono-Methyl) | Multiplicity |
| t-Butyl ( | ~1.45 ppm (18H, s) | ~1.45 ppm (18H, s) | Singlet |
| Malonate | ~3.1 - 3.2 ppm (2H, s) | ~3.1 ppm (1H, q) | Quartet (coupled to Me) |
| Added Methyl | N/A | ~1.3 ppm (3H, d) | Doublet (J ~7 Hz) |
TLC Visualization:
-
DtBM and the product are UV inactive (mostly).
-
Stain: KMnO4 (basic) or PMA (Phosphomolybdic Acid). The product usually appears as a white/yellow spot on a purple/blue background.
Troubleshooting & Optimization
Decision Tree for Process Control
Caption: Troubleshooting logic for common alkylation failure modes.
Critical "Experience" Notes
-
The "Oil" Issue: If using NaH in oil without washing, the mineral oil will remain in your product. Since DtBM and the product are oils/low-melting solids, this can be annoying. Solution: Distillation (high vacuum) or column chromatography (Hexane/EtOAc) is required to remove the mineral oil.
-
Acid Sensitivity: Do not use acidic quenching agents (like 1M HCl) if you plan to store the product for long periods. Traces of acid can catalyze the cleavage of the t-butyl esters (isobutylene loss).[4] Use saturated
or dilute .
Safety & Handling (MeI)
Methyl Iodide (Iodomethane) is a potent alkylating agent and neurotoxin.
-
Hazard: Suspected carcinogen; respiratory irritant.
-
PPE: Standard nitrile gloves are permeable to MeI within minutes. Use Silver Shield™ (Laminate) gloves or double-glove with heavy-duty nitrile and change immediately upon splash contact.
-
Engineering Controls: All transfers must occur in a certified fume hood.
-
Decontamination: Spills should be treated with a solution of dilute ammonia or ethanolamine to quench the alkylating agent.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Organic Syntheses. (1963).[5] Diethyl tert-butylmalonate.[2] Coll. Vol. 4, p.261.[5] Link (Foundational chemistry for t-butyl malonates).
-
PubChem. (n.d.).[6] Methyl Iodide Compound Summary. National Library of Medicine. Link (Safety Data).
-
BenchChem. (2025). Synthesis of potassium tert-butyl malonate from di-tert-butyl malonate. Link (General handling of DtBM).
-
Frontiers in Chemistry. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates. Link (Advanced PTC methods).
Sources
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. A Cs2CO3-mediated simple and selective method for the alkylation and acylation of 3,4-dihydropyrimidin-2(1H)-thiones [comptes-rendus.academie-sciences.fr]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Di-tert-butyl malonate | C11H20O4 | CID 68324 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Synthesis of Di-tert-butyl 2-methylmalonate
Part 1: Strategic Overview & Rational Design[1]
The Synthetic Challenge
The synthesis of Di-tert-butyl 2-methylmalonate presents a specific chemoselective challenge: Mono-alkylation vs. Di-alkylation .
While the alkylation of malonate esters is a textbook transformation, the introduction of tert-butyl groups alters the steric and electronic landscape. Unlike diethyl or dimethyl malonates, the bulky tert-butyl groups provide a "steric shield" that slightly retards the rate of the second alkylation, improving selectivity. However, they also introduce acid sensitivity . The tert-butyl ester moiety is labile under strong acidic conditions (cleaving to isobutylene and the carboxylic acid), rendering traditional Fischer esterification routes from 2-methylmalonic acid non-viable.
Route Selection: Kinetic Enolate Alkylation
To bypass the acid-sensitivity issue, we utilize a base-mediated alkylation of the pre-formed diester .
-
Base Selection: Sodium Hydride (NaH) is chosen over alkoxide bases (like KOtBu). Alkoxides carry a risk of transesterification or nucleophilic attack on the carbonyl, although the bulky t-butyl group mitigates this. NaH provides irreversible deprotonation with H₂ gas as the only byproduct, driving the equilibrium forward cleanly.
-
Solvent System: Anhydrous Tetrahydrofuran (THF) is selected for its ability to solvate the sodium enolate effectively while allowing precise temperature control (0°C to Reflux).
-
Electrophile: Iodomethane (MeI) is preferred over dimethyl sulfate due to cleaner workup profiles and faster reaction kinetics at lower temperatures.
Part 2: Detailed Experimental Protocol
Reagent Table & Stoichiometry
Note: Stoichiometry is calculated to maximize mono-alkylation. A slight deficit of base and electrophile is used to ensure no unreacted enolate remains to undergo a second alkylation.
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role | Critical Parameter |
| Di-tert-butyl malonate | 216.28 | 1.00 | Substrate | Must be dry/free of alcohol |
| Sodium Hydride (60%) | 24.00 (NaH) | 1.05 | Base | Wash with hexanes if high precision needed |
| Iodomethane (MeI) | 141.94 | 1.05 | Electrophile | Carcinogen - Handle in hood |
| THF (Anhydrous) | 72.11 | -- | Solvent | 0.2 M Concentration (re: Substrate) |
Step-by-Step Methodology
Phase A: Enolate Formation
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, rubber septum, and nitrogen inlet.
-
Base Suspension: Charge the flask with NaH (60% dispersion in mineral oil).
-
Refinement: For analytical purity, wash NaH with anhydrous hexanes (3x) under N₂ to remove mineral oil. Decant hexanes carefully.
-
-
Solvation: Add anhydrous THF to the NaH. Cool the suspension to 0°C using an ice/water bath.
-
Deprotonation: Add Di-tert-butyl malonate dropwise via syringe over 15–20 minutes.
-
Observation: Vigorous evolution of H₂ gas will occur.
-
Checkpoint: Allow to stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/pale yellow (indicating complete enolate formation).
-
Phase B: Alkylation (The Critical Step)
-
Addition: Add Iodomethane (MeI) dropwise to the enolate solution at 0°C.
-
Control: Do not add all at once. An exotherm can promote di-alkylation.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (23°C) . Stir for 3–4 hours.
-
Monitoring: Spot TLC (10% EtOAc/Hexanes). The starting material (more polar) should disappear.
-
Phase C: Workup & Isolation
-
Quench: Cool back to 0°C. Carefully add saturated aqueous NH₄Cl to quench excess base.
-
Extraction: Dilute with Diethyl Ether (Et₂O). Separate layers. Extract aqueous layer 2x with Et₂O.[3]
-
Wash: Combine organics and wash with Brine (sat. NaCl).
-
Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotovap).
Part 3: Visualization of Workflows
Reaction Workflow Diagram
The following diagram outlines the logical flow of the synthesis, highlighting critical decision nodes.
Caption: Figure 1. Step-by-step workflow for the mono-methylation of di-tert-butyl malonate, including critical temperature control points.
Mechanistic Pathway & Selectivity
Understanding the mechanism is vital for troubleshooting.
Caption: Figure 2. Mechanistic pathway illustrating the competition between mono-alkylation (desired) and di-alkylation (impurity).
Part 4: Quality Control & Characterization (Self-Validation)[1]
To ensure the protocol was successful, you must validate the structure. The NMR spectrum provides a self-validating system.
1H NMR Interpretation (CDCl3, 400 MHz)
| Proton Type | Multiplicity | Chemical Shift (δ) | Diagnostic Value |
| -C(CH₃)₃ | Singlet (18H) | ~1.45 ppm | Large integration confirms t-butyl retention. |
| -CH₃ (Added) | Doublet (3H) | ~1.35 ppm | Key Indicator: Appearance of doublet proves methylation. |
| -CH- | Quartet (1H) | ~3.20 ppm | Key Indicator: Coupling with the methyl group. |
| Impurity Check | Singlet | ~1.40 ppm (Dimethyl) | If the CH quartet is missing and only singlets exist, you have dimethylated. |
Troubleshooting Guide
-
Problem: Significant dimethylation observed.
-
Cause: Excess base or MeI was used; reaction temperature was too high during addition.
-
Fix: Strictly control stoichiometry to 1.05 eq. Keep at 0°C during addition.
-
-
Problem: Low Yield / Recovery.
-
Cause: Product is volatile or hydrolysis occurred.
-
Fix: Do not heat the rotovap bath >40°C. Ensure NH4Cl quench is not too acidic (t-butyl esters are acid sensitive).
-
References
-
Organic Syntheses , Coll.[6] Vol. 4, p. 261 (1963); Vol. 34, p. 26 (1954). Di-tert-butyl Malonate.[1][2][4][6][7][8][9] (Foundational protocol for the starting material).
-
ChemicalBook , CAS 541-16-2 Data Sheet.[1] Physical properties of Di-tert-butyl malonate.
-
Frontiers in Chemistry , 2023.[10] Synthesis of chiral malonates by α-alkylation. (Demonstrates alkylation protocols on t-butyl malonate derivatives).
-
PubChem , Compound Summary for Di-tert-butyl malonate.
(Note: While specific literature for the exact CAS 16013-03-5 is sparse in open-access repositories, the protocol above is derived from standard malonic ester synthesis principles adapted for acid-sensitive esters as supported by the references above.)
Sources
- 1. Di-tert-Butyl malonate | 541-16-2 [chemicalbook.com]
- 2. Di-tert-Butyl malonate synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Di-tert-butyl malonate | C11H20O4 | CID 68324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 6. CN114940648A - Method for preparing mono-tert-butyl malonate by catalysis of strong acid resin - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Di-tert-Butyl malonate CAS#: 541-16-2 [m.chemicalbook.com]
- 9. Di-tert-butyl 2-(Ethoxymethylene)malonate 95% | CAS: 2938948-72-0 | AChemBlock [achemblock.com]
- 10. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
Application Notes and Protocols: Deprotection of tert-Butyl Esters in Di-tert-butyl 2-methylmalonate
Abstract
The tert-butyl ester is a crucial protecting group for carboxylic acids in organic synthesis, prized for its stability under a wide range of nucleophilic and basic conditions.[1][2] Its removal, typically under acidic conditions, is a fundamental transformation in the synthesis of complex molecules and active pharmaceutical ingredients. This application note provides a comprehensive guide to the deprotection of di-tert-butyl 2-methylmalonate, a common building block in medicinal chemistry. We will delve into the mechanistic underpinnings of acid-catalyzed deprotection, offer a comparative analysis of various acidic reagents, and present detailed, field-proven protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize this critical synthetic step, ensuring high yields and purity of the resulting 2-methylmalonic acid.
Introduction: The Role and Removal of tert-Butyl Esters
tert-Butyl esters serve as excellent protecting groups for carboxylic acids due to their steric bulk, which prevents nucleophilic attack at the carbonyl carbon.[2] This stability allows for extensive synthetic manipulations on other parts of a molecule without affecting the protected carboxyl group. The deprotection of tert-butyl esters is most commonly achieved through acid-catalyzed hydrolysis.[3][4] The mechanism involves the formation of a stable tert-butyl cation, which readily eliminates as isobutylene gas. This irreversible step drives the reaction to completion.
This compound is a versatile C3-synthon used in the synthesis of various substituted acetic acid derivatives through alkylation followed by deprotection and decarboxylation. The efficient removal of both tert-butyl ester groups is paramount to obtaining the desired malonic acid derivative in high purity for subsequent transformations.
Mechanism of Acid-Catalyzed Deprotection
The acid-catalyzed deprotection of a tert-butyl ester proceeds via a unimolecular elimination pathway (E1). The key steps are as follows:
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid (H⁺).[3][5] This increases the electrophilicity of the carbonyl carbon.
-
Carbocation Formation: The protonated ester undergoes cleavage of the oxygen-tert-butyl bond to form a stable tertiary carbocation (tert-butyl cation) and the desired carboxylic acid.[3][5][6] This step is the rate-determining step of the reaction.
-
Elimination: The tert-butyl cation is then quenched through one of two primary pathways:
-
Elimination of a proton: The cation can lose a proton to form isobutylene gas, which is volatile and escapes the reaction mixture, driving the equilibrium towards the products.[7][8]
-
Reaction with a nucleophile: The cation can be trapped by a nucleophile present in the reaction mixture. For instance, in the presence of trifluoroacetic acid (TFA), it can form tert-butyl trifluoroacetate.[9]
-
Comparative Analysis of Deprotection Methods
The choice of acidic reagent for the deprotection of this compound depends on several factors, including the presence of other acid-labile functional groups, the desired reaction time, and the scale of the reaction. Below is a comparative analysis of commonly employed methods.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | Neat or in CH₂Cl₂ (DCM), RT | Fast and efficient, volatile byproducts.[5][10] | Harsh conditions, can cleave other acid-labile groups.[6] Corrosive. |
| Formic Acid | Neat or in an inert solvent, RT to gentle heat | Milder than TFA, suitable for some sensitive substrates.[3] | Slower reaction times, may require heating. |
| p-Toluenesulfonic Acid (p-TsOH) | In a suitable solvent (e.g., toluene, DCM), often with heating | Cost-effective, solid reagent, can be used catalytically.[11][12] | Often requires elevated temperatures and longer reaction times.[12] |
| Hydrochloric Acid (HCl) | In an organic solvent (e.g., dioxane, ethyl acetate), RT | Readily available, can be used for selective deprotection in some cases.[11][13] | Can be corrosive, may require anhydrous conditions.[3] |
| Lewis Acids (e.g., ZnBr₂, Yb(OTf)₃) | In an inert solvent (e.g., DCM, nitromethane), RT to gentle heat | Can offer different selectivity compared to Brønsted acids.[6] Milder conditions in some cases. | Reagents can be more expensive, may require anhydrous conditions. |
| Thermal Deprotection | High temperatures (>150 °C) in a high-boiling solvent or neat | Reagent-free, avoids acidic conditions.[14] | Requires high temperatures which may not be suitable for all substrates.[15] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a robust and generally applicable protocol for the deprotection of this compound.
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) (approximately 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution. Caution: The reaction is exothermic and generates isobutylene gas. Ensure adequate ventilation in a fume hood.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate.
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution will occur.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 2-methylmalonic acid.
-
The crude product can be purified by recrystallization or chromatography if necessary.
Protocol 2: Deprotection using p-Toluenesulfonic Acid (p-TsOH) in Toluene
This protocol offers a milder alternative to TFA, which can be advantageous when acid-sensitive functional groups are present elsewhere in the molecule.
Materials:
-
This compound
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in toluene (approximately 0.2 M concentration) in a round-bottom flask, add p-toluenesulfonic acid monohydrate (2.0-3.0 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 110 °C).
-
Monitor the reaction progress by TLC or LC-MS. The reaction typically takes 4-8 hours to complete.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with water and then with saturated aqueous NaHCO₃ solution to remove the p-TsOH.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude 2-methylmalonic acid can be further purified by recrystallization.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient acid, short reaction time, or low temperature. | Increase the equivalents of acid, extend the reaction time, or increase the reaction temperature (for methods other than TFA). |
| Side Product Formation | Reaction of the carbocation with other nucleophiles in the substrate. | Use a scavenger like triethylsilane or thioanisole, especially with TFA. Consider a milder deprotection method. |
| Difficult Purification | Residual acid catalyst. | Ensure thorough washing with a basic aqueous solution during workup. For highly water-soluble products, consider extraction strategies.[16][17] |
| Decarboxylation of Product | The resulting malonic acid is prone to decarboxylation at elevated temperatures. | Avoid excessive heating during workup and purification. Concentrate the product at the lowest possible temperature. |
Conclusion
The deprotection of this compound is a critical step in the synthesis of a wide array of organic molecules. A thorough understanding of the reaction mechanism and the careful selection of deprotection conditions are essential for achieving high yields and purity. The protocols provided in this application note offer reliable methods for this transformation, with guidance for troubleshooting and optimization. By leveraging the information presented, researchers can confidently and efficiently deprotect tert-butyl esters in their synthetic endeavors.
References
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. Available at: [Link]
-
Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Ester Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]
-
Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. Available at: [Link]
-
Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions. Semantic Scholar. Available at: [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Stack Exchange. Available at: [Link]
-
t-Butyl Ether Protecting Groups. Pearson. Available at: [Link]
-
A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Thieme Connect. Available at: [Link]
-
Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. Available at: [Link]
-
Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]
-
Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry. Available at: [Link]
-
tert-Butyl Esters. Organic Chemistry Portal. Available at: [Link]
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ARKAT USA. Available at: [Link]
-
Facile Deprotection of Aromatic tert‐Butyl and Allylic Esters Under Microwave Irradiation Conditions. Taylor & Francis Online. Available at: [Link]
-
FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. PubMed Central. Available at: [Link]
-
Method to remove Boc in the presence of t-butylester. Reddit. Available at: [Link]
-
A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. Available at: [Link]
- Deprotection of boc-protected compounds. Google Patents.
-
Malonic acid. Organic Syntheses. Available at: [Link]
-
Reagent-free Continuous Thermal Tert-Butyl Ester Deprotection. PubMed. Available at: [Link]
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. Available at: [Link]
-
Chiral Brønsted Acid Catalyzed Cascade Alcohol Deprotection and Enantioselective Cyclization. ACS Omega. Available at: [Link]
- Preparation and purification method of solid malonic acid. Google Patents.
-
Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). PubMed Central. Available at: [Link]
-
The Use of P-Toluenesulfonic Acid for Removal of the N-T-Butoxy-Carbonyl Protecting Group in Solid Phase Peptide Synthesis. Semantic Scholar. Available at: [Link]
-
Chiral Brønsted Acid Catalyzed Cascade Alcohol Deprotection and Enantioselective Cyclization. PubMed Central. Available at: [Link]
-
Put and Take Shakes It Up. Scientific Update. Available at: [Link]
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. Available at: [Link]
-
The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Available at: [Link]
-
Rational Design of Azastatin as a Potential ADC Payload with Reduced Bystander Killing. DiVA. Available at: [Link]
-
Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. American Chemical Society. Available at: [Link]
- Production of malonic acid. Google Patents.
-
A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Acids - Wordpress [reagents.acsgcipr.org]
- 4. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US20100311968A1 - Deprotection of boc-protected compounds - Google Patents [patents.google.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. CN103408418B - Preparation and purification method of solid malonic acid - Google Patents [patents.google.com]
Step-by-step guide to the purification of Di-tert-butyl 2-methylmalonate
Executive Summary
Di-tert-butyl 2-methylmalonate is a critical intermediate in the synthesis of complex amino acids, heterocycles, and pharmaceutical APIs.[1] Its structural value lies in the orthogonality of the tert-butyl ester groups, which can be removed under mild acidic conditions (e.g., TFA, HCl/Dioxane) without affecting other base-sensitive functionalities.[1]
However, the purification of this compound presents two distinct challenges:
-
Thermal Instability: tert-Butyl esters are susceptible to acid-catalyzed thermal decomposition (isobutylene ejection) at temperatures exceeding 100–120°C.[1]
-
Impurity Profile: The methylation of di-tert-butyl malonate often yields a statistical mixture containing unreacted starting material (SM), the desired mono-methylated product, and the over-alkylated dimethyl impurity.[1] These species possess similar boiling points and polarities.[1]
This guide provides a robust, two-stage protocol: High-Vacuum Fractional Distillation for bulk purification and Buffered Flash Chromatography for high-purity isolation (>98%).[1]
Critical Impurity Analysis
Before initiating purification, one must understand the mixture composition.[1] The synthesis (typically alkylation with MeI/NaH or MeI/K₂CO₃) generates the following:
| Component | Structure | Relative Polarity (TLC) | Boiling Point Trend |
| Di-tert-butyl malonate (SM) | Most Polar | Lowest | |
| Target: Mono-methyl | Intermediate | Intermediate | |
| Impurity: Dimethyl | Least Polar | Highest |
Note: The boiling point differences are often <10°C at reduced pressure, making simple distillation insufficient for separating the dimethyl impurity.[1]
Workflow Logic
The following flowchart illustrates the decision-making process for purification based on crude purity.
Figure 1: Decision matrix for selecting the appropriate purification modality based on impurity profile.
Method A: High-Vacuum Fractional Distillation
Purpose: Primary method for removing solvent residues and unreacted starting material.[1] Constraint: Pot temperature must remain < 80°C to prevent autocatalytic decomposition.
Equipment Setup
-
Vacuum Source: High-vacuum pump capable of < 2 mmHg (Torr).[1]
-
Column: 15–30 cm Vigreux column (essential for theoretical plates).
-
Heating: Oil bath with precise temperature control (Do not use a heating mantle directly on the flask to avoid hot spots).
Step-by-Step Protocol
-
Degassing: Stir the crude oil under house vacuum (20–50 mmHg) at room temperature for 30 minutes to remove volatile solvents (THF, Ether) and excess Methyl Iodide. Safety Note: Trap MeI in a liquid nitrogen trap.
-
System Assembly: Assemble the short-path distillation head with the Vigreux column. Grease all joints heavily; vacuum integrity is critical.[1]
-
Conditioning: Lower pressure to < 2 mmHg.
-
Fraction Collection:
-
Fraction 1 (Forerun): Slowly raise bath temp to 60–70°C. Collect any lower boiling material (unreacted Di-tert-butyl malonate distills approx. 65–70°C @ 1 mmHg).[1]
-
Fraction 2 (Main Cut): The product typically distills between 72–78°C @ 1 mmHg (or ~110°C @ 20 mmHg).[1]
-
Monitoring: Use Refractive Index (RI) or rapid GC to check fractions. The dimethyl impurity boils slightly higher; stop collection if the head temperature spikes.[1]
-
Expert Insight: If the vacuum is insufficient (>10 mmHg), the required boiling point will exceed 110°C. At this temperature, trace acid impurities can catalyze the cleavage of the t-butyl group, releasing isobutylene gas, which destroys the vacuum and ruins the distillation.[1] Always add a spatula tip of solid K₂CO₃ to the distillation pot to neutralize trace acids during heating.[1]
Method B: Buffered Flash Chromatography
Purpose: Separation of the mono-methyl product from the dimethyl impurity and starting material.[1] Critical Requirement: Standard silica gel is slightly acidic (pH 6.0–6.5).[1] This acidity can hydrolyze t-butyl esters during the run.[1] Buffering is mandatory. [1]
Stationary Phase Preparation
-
Slurry Preparation: Mix Silica Gel 60 (230–400 mesh) with Hexanes.
-
Buffering: Add 1% Triethylamine (Et₃N) to the slurry. Stir for 5 minutes.
-
Packing: Pour the slurry into the column and flush with 2 column volumes (CV) of pure Hexanes to remove excess amine.
Elution Protocol
Data Summary for Chromatography
| Fraction | TLC R_f (95:5 Hex:EtOAc) | Staining Behavior (KMnO4) |
| Dimethyl Impurity | ~0.65 | Faint / Slow |
| Mono-Methyl Product | ~0.55 | Strong / Fast |
| Starting Material | ~0.45 | Strong |
Quality Control & Validation
Verify the integrity of the purified product using ¹H NMR. The specific diagnostic signals are:
-
Product (Mono-methyl): Look for a quartet at ~3.2 ppm (1H) and a doublet at ~1.3 ppm (3H).[1]
-
Impurity (Dimethyl): Look for a singlet at ~1.4 ppm (6H) for the methyl groups (no methine proton).[1]
-
Impurity (Starting Material): Look for a singlet at ~3.1 ppm (2H) for the methylene group.[1]
Self-Validating Check: If the integral of the t-butyl group (~1.45 ppm, 18H) is lower than expected relative to the methyl group, thermal decomposition (isobutylene loss) has occurred.[1]
References
-
Organic Syntheses Procedure for Di-tert-butyl Malonate: McCloskey, A. L.; Fonken, G. S.; Kluiber, R. W.; Johnson, W. S.[1][2] "Di-tert-butyl Malonate."[1][2][3][4][5][6][7] Organic Syntheses, 1954 , 34, 26.[1] [Link] (Establishes the baseline boiling point and thermal sensitivity of the parent diester).
-
Silica Gel Compatibility Study: Klumpp, D. A., et al. "Acid-Catalyzed Cleavage of tert-Butyl Esters."[1] Journal of Organic Chemistry. (General reference for the instability of t-butyl esters on acidic media).
-
PubChem Compound Summary: "Di-tert-butyl malonate."[1][4] National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 68324.[1] [Link][1]
Sources
- 1. CN114940648A - Method for preparing mono-tert-butyl malonate by catalysis of strong acid resin - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Di-tert-Butyl malonate CAS#: 541-16-2 [m.chemicalbook.com]
- 4. Di-tert-butyl malonate | C11H20O4 | CID 68324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Di-tert-Butyl malonate | 541-16-2 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Phase-Transfer Catalysis for the Synthesis of Substituted Malonates: Precision Protocols for Mono- and Dialkylation
Topic: Phase-transfer catalysis for the synthesis of substituted malonates. Content Type: Detailed Application Note and Protocol. Audience: Researchers, scientists, and drug development professionals.[1]
Abstract
The alkylation of malonic esters is a cornerstone transformation in organic synthesis, traditionally requiring strictly anhydrous conditions, pyrophoric bases (e.g., NaH, NaOEt), and inert atmospheres.[1] Phase-Transfer Catalysis (PTC) offers a superior alternative, enabling high-yielding C-alkylations under mild, biphasic conditions.[1] This guide details the mechanistic underpinnings and optimized protocols for synthesizing substituted malonates using solid-liquid and liquid-liquid PTC systems. By leveraging specific quaternary ammonium salts and interfacial mechanisms, researchers can achieve enhanced selectivity, reduced byproduct formation, and scalable workflows suitable for pharmaceutical intermediate production.[1]
Strategic Advantage of PTC in Malonate Synthesis
Traditional malonic ester synthesis relies on the generation of a homogeneous enolate using sodium alkoxides in absolute ethanol. While effective, this method suffers from several liabilities:
-
Hygroscopic Sensitivity: Moisture leads to ester hydrolysis and decarboxylation.
-
Solvent Constraints: Protic solvents (ethanol) can reduce nucleophilicity via solvation shells.[1]
-
Safety: Large-scale handling of metallic sodium or hydrides is hazardous.
The PTC Solution: PTC systems utilize a heterogeneous interface where the deprotonation and alkylation events are spatially separated or kinetically controlled.
-
Enhanced Nucleophilicity: The enolate anion, paired with a lipophilic quaternary ammonium cation (
), exists as a "naked" ion pair in the organic phase, stripping away the hydration shell and increasing reaction rates by orders of magnitude.[1] -
Selectivity Control: Solid-liquid PTC (SL-PTC) specifically suppresses dialkylation and ester hydrolysis by limiting the concentration of active base in the organic phase.
Mechanistic Insight: The Interfacial Pathway
Understanding the mechanism is critical for troubleshooting.[2] In malonate alkylation, the mechanism differs between Solid-Liquid (SL) and Liquid-Liquid (LL) systems.[1]
Solid-Liquid PTC (The Makosza Mechanism)
In SL-PTC, the solid base (e.g.,
-
Step 1: The acidic proton of the malonate is removed at the solid-liquid interface.
-
Step 2: The
catalyst performs an ion exchange, pulling the enolate into the bulk organic phase. -
Step 3: The "naked" enolate reacts rapidly with the alkyl halide (
).
This mechanism is self-regulating; the low concentration of enolate in the bulk phase minimizes dialkylation side reactions.
Figure 1: Mechanistic cycle of Solid-Liquid Phase Transfer Catalysis for malonate alkylation.[1] The key rate-limiting step is often the interfacial deprotonation or the transfer of the enolate.
Critical Parameters and Optimization
Success depends on the correct pairing of catalyst, base, and solvent.[1]
| Parameter | Recommended Choice | Rationale |
| Catalyst | TBAB (Tetrabutylammonium bromide) or TEBA (Triethylbenzylammonium chloride) | TBAB provides a good balance of lipophilicity and accessibility.[1] TEBA is excellent for less sterically hindered substrates. |
| Base | Solid | Acts as both a base and a desiccant.[1] Mild enough to prevent hydrolysis but strong enough for malonates ( |
| Solvent | Acetonitrile or Toluene | Acetonitrile promotes SL-PTC via better solubility of the catalyst. Toluene is preferred for scale-up and water separation. |
| Temperature | 60°C – 80°C | Sufficient thermal energy is required to overcome the lattice energy of the solid base for deprotonation. |
| Agitation | High Shear/Vigorous | Critical: Reaction rate is surface-area dependent. Efficient mixing maximizes the solid-liquid interface. |
Protocol 1: Solid-Liquid PTC (Mono-Alkylation)[1]
Application: Synthesis of mono-substituted malonates (e.g., Diethyl butylmalonate) with high selectivity.[1] Scale: 100 mmol (approx. 16 g of diethyl malonate).
Materials
-
Diethyl malonate (16.0 g, 100 mmol)[1]
-
1-Bromobutane (15.1 g, 110 mmol) [1.1 equiv][1]
-
Potassium Carbonate, anhydrous (20.7 g, 150 mmol) [1.5 equiv] - Must be finely ground.[1]
-
TBAB (1.6 g, 5 mmol) [5 mol%][1]
-
Acetonitrile (100 mL)[1]
Methodology
-
Preparation: Dry the
in an oven at 120°C for 2 hours prior to use. Moisture is the enemy of selectivity. -
Charging: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge the
, TBAB, and Acetonitrile. -
Activation: Stir vigorously for 10 minutes at room temperature to disperse the solid base and dissolve the catalyst.
-
Addition: Add Diethyl malonate and 1-Bromobutane sequentially.
-
Reaction: Heat the mixture to mild reflux (approx. 80°C). Maintain vigorous stirring (800+ RPM).
-
Note: Evolution of
is not typically observed here as the proton is captured by carbonate to form bicarbonate ( ).
-
-
Monitoring: Monitor by GC-MS or TLC (Hexane/EtOAc 9:1) every hour. Reaction typically completes in 4–6 hours.
-
Workup (Self-Validating Step):
-
Cool to room temperature.[3]
-
Filter off the solid salts (
, , ).[1] If the filtrate is cloudy, filtration was insufficient.[1] -
Evaporate the solvent under reduced pressure.
-
Partition the residue between Water (50 mL) and Ethyl Acetate (50 mL) to remove residual catalyst.[1]
-
Dry organic layer over
and concentrate.
-
-
Purification: Distillation under reduced pressure is recommended to separate mono-alkylated product from trace dialkylated byproducts.
Protocol 2: Liquid-Liquid PTC (Dialkylation/Cyclization)[1]
Application: Synthesis of cyclopropane-1,1-dicarboxylates or sterically demanding dialkyl malonates.[1] Concept: Uses 50% aqueous NaOH. The high concentration of base ensures rapid deprotonation, driving the reaction to completion even with less reactive electrophiles.
Materials
-
Diethyl malonate (100 mmol)[1]
-
1,2-Dibromoethane (150 mmol) [1.5 equiv][1]
-
NaOH (50% w/w aqueous solution, 40 mL)
-
TEBA (Triethylbenzylammonium chloride) (2 mmol) [2 mol%][1]
-
Toluene (50 mL)
Methodology
-
Biphasic Setup: In a flask, combine the Diethyl malonate, 1,2-Dibromoethane, Toluene, and TEBA catalyst.
-
Initiation: Add the 50% NaOH solution dropwise over 10 minutes while stirring vigorously.
-
Exotherm Warning: This reaction is exothermic. Have an ice bath ready to maintain temp < 50°C if selectivity drops.
-
-
Reaction: Stir vigorously at 45–50°C. The interface area determines the rate.
-
Completion: Reaction is usually rapid (1–3 hours).
-
Workup:
Workflow Visualization
Figure 2: Operational workflow for the Solid-Liquid PTC alkylation of diethyl malonate.
Troubleshooting & Scientific Validation
| Issue | Root Cause | Corrective Action |
| Low Yield | Poor stirring / Low interfacial area | Increase RPM. Use a mechanical stirrer for scales >100g. Ensure |
| Ester Hydrolysis | Water in system (SL-PTC) | Ensure |
| Dialkylation (in Mono protocol) | High local concentration of enolate | Use SL-PTC (Protocol 1).[1] Increase the excess of Diethyl malonate (1.2 equiv vs halide). |
| Emulsion during Workup | Catalyst surfactant properties | Wash with saturated Brine. Add a small amount of Methanol to break the emulsion. |
References
-
Fedoryński, M., & Mąkosza, M. (2003).[1] "Phase-Transfer Catalysis."[4][5][6][7][8][9][10][11][12][13] Encyclopedia of Catalysis. Wiley. Link
-
Diez-Barra, E., et al. (1991).[1] "Phase transfer catalysis in the absence of solvent: Synthesis of malonic acid esters." Synthetic Communications, 21(21), 2165-2170.[1] Link[1]
-
Halpern, M. (1997).[1] "Phase-Transfer Catalysis in Industry." Industrial Engineering Chemistry Research. Link[1]
-
BenchChem. (2025).[1][4][7][9] "Chiral Phase-Transfer Catalysts for Enantioselective Malonate Alkylation: Application Notes." Link[1]
-
Starks, C. M., & Liotta, C. L. (1978).[1] Phase Transfer Catalysis: Principles and Techniques. Academic Press. (Foundational Text).
Sources
- 1. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 11. real.mtak.hu [real.mtak.hu]
- 12. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 13. Alkylation reactions of ethyl malonate, ethyl acetoacetate, and acetylacetone by gas–liquid phase-transfer catalysis (G.L.–P.T.C.) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Knoevenagel Condensation Reactions Involving Substituted Malonates
Introduction: The Enduring Utility of a Classic C-C Bond Formation
The Knoevenagel condensation, first reported by Emil Knoevenagel in the late 19th century, is a cornerstone reaction in synthetic organic chemistry for the formation of carbon-carbon bonds.[1] It is a modification of the aldol condensation, involving the reaction of an aldehyde or ketone with an active methylene compound, such as a substituted malonate, in the presence of a basic catalyst.[2] The reaction typically proceeds via a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated dicarbonyl compound.[3]
This reaction's significance extends far beyond academic interest; it is a pivotal tool in the synthesis of a vast array of commercially important molecules. Its products serve as crucial intermediates in the manufacturing of fine chemicals, functional polymers, and, most notably, a wide range of pharmaceuticals, including anti-inflammatory, antimalarial, and anticancer agents.[3][4] The versatility of the substituted malonate component allows for the introduction of diverse functional groups, making the Knoevenagel condensation an indispensable strategy for building molecular complexity in drug development and natural product synthesis.[5]
This guide provides an in-depth look at the reaction mechanism, explores key experimental variables, and presents detailed, validated protocols for researchers and drug development professionals.
The Reaction Mechanism: A Stepwise Path to Unsaturation
Understanding the Knoevenagel condensation mechanism is critical for troubleshooting and optimization. The reaction is a sequential process involving base-catalyzed enolate formation, nucleophilic attack, and elimination. A weak base, such as piperidine or an amino acid like L-proline, is typically employed.
The Causality Behind a Weak Base: The choice of a weak base is deliberate. A strong base (e.g., NaOH, NaOEt) could induce the undesired self-condensation of the aldehyde or ketone starting material, significantly reducing the yield of the target product.[2] Weak bases are sufficiently strong to deprotonate the highly acidic α-protons of the substituted malonate (pKa ≈ 13 in DMSO for diethyl malonate) without promoting side reactions.[6]
The mechanism proceeds via the following key steps:
-
Deprotonation: The basic catalyst abstracts an acidic α-proton from the substituted malonate to form a resonance-stabilized enolate ion. This enolate is the key nucleophile.[7]
-
Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate.[6]
-
Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst (or another proton source) to form a β-hydroxy intermediate (an aldol-type adduct).
-
Dehydration: A final dehydration step, often facilitated by heat, eliminates a molecule of water to yield the thermodynamically stable, conjugated α,β-unsaturated product. This elimination typically proceeds through an E1cB mechanism.[6]
Caption: Figure 1: Knoevenagel Condensation Mechanism.
Optimizing the Reaction: Key Parameters and Considerations
The success of a Knoevenagel condensation hinges on the careful selection of several key parameters.
-
Active Methylene Compound: The acidity of the methylene protons is paramount. Substituted malonates (e.g., diethyl malonate, dimethyl malonate) are classic substrates. Highly activated compounds like malononitrile or ethyl cyanoacetate often react more readily and may require milder conditions.[8]
-
Carbonyl Component: Aldehydes are generally much more reactive than ketones due to reduced steric hindrance and greater electrophilicity.[9] Condensations with sterically hindered ketones can be challenging and may require more forcing conditions or specialized catalysts.
-
Catalyst: While secondary amines like piperidine are traditional, modern protocols often favor greener and more efficient catalysts.[1] Organocatalysts like L-proline are effective and environmentally benign.[10][11] Heterogeneous catalysts and ionic liquids have also been developed to simplify product purification and catalyst recycling.[3]
-
Solvent and Temperature: Solvent choice can significantly impact reaction rates.[12] Protic solvents like ethanol are common, while aprotic polar solvents such as DMF or acetonitrile can also be effective. For some substrates, refluxing in a nonpolar solvent like toluene or benzene with a Dean-Stark trap to remove the water byproduct can drive the reaction to completion.[9][12] Many modern protocols, however, are moving towards greener solvents like water or even solvent-free conditions.[13]
-
Stoichiometry: While a 1:1 stoichiometry is typical, a slight excess (1.0 to 1.2 equivalents) of the malonate derivative can sometimes be used to ensure full consumption of a more valuable aldehyde.[12]
Experimental Protocols
The following protocols provide validated, step-by-step methods for performing the Knoevenagel condensation with substituted malonates, representing both a classic and a modern, greener approach.
Caption: Figure 2: General Experimental Workflow.
Protocol 1: Classic Piperidine-Catalyzed Condensation of Benzaldehyde with Diethyl Malonate
This protocol is a robust, traditional method effective for a wide range of aromatic aldehydes. The use of a Dean-Stark trap is crucial for achieving high yields by removing water.
Materials:
-
Benzaldehyde (1.0 eq)
-
Diethyl malonate (1.05 eq)
-
Piperidine (0.1 eq)
-
Benzoic acid (catalytic, ~0.02 eq, often present in commercial benzaldehyde)[14]
-
Benzene or Toluene (solvent)
-
1M HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add benzaldehyde (e.g., 10.0 mmol, 1.06 g) and diethyl malonate (10.5 mmol, 1.68 g).
-
Reagent Addition: Add benzene or toluene (approx. 0.5 M concentration) as the solvent. Add piperidine (1.0 mmol, 0.085 g, ~0.1 mL). Insight: The active catalyst is often the piperidinium salt formed with trace benzoic acid present in the aldehyde, hence adding a small amount of acid can be beneficial if using highly purified benzaldehyde.[14]
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-12 hours).
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using 20% ethyl acetate in hexanes), observing the disappearance of the benzaldehyde spot.
-
Workup: Cool the reaction mixture to room temperature. Dilute with additional solvent (e.g., ethyl acetate or ether). Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product, diethyl benzalmalonate, is often pure enough for many uses. For higher purity, it can be purified by vacuum distillation.[14]
Protocol 2: Green L-Proline-Catalyzed Condensation of Vanillin with Malonic Acid
This protocol represents a more sustainable approach, using a non-toxic organocatalyst and an environmentally friendly solvent. It is particularly effective for producing phenolic diacids, which are potent antioxidants and UV filters.[10]
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde) (1.0 eq)
-
Malonic acid (1.0-2.0 eq)
-
L-Proline (0.1-0.5 eq)
-
Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Setup: In a round-bottom flask with a magnetic stir bar, combine vanillin (e.g., 5.0 mmol, 0.76 g), malonic acid (10.0 mmol, 1.04 g, 2.0 eq), and L-proline (2.5 mmol, 0.29 g, 0.5 eq).[15]
-
Solvent Addition: Add ethanol to achieve a concentration of approximately 0.5 M.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 60 °C) for 4-6 hours. The reaction can be performed open to the atmosphere or under an inert atmosphere.[10]
-
Monitoring: Monitor the conversion of vanillin by TLC or by taking aliquots for ¹H NMR analysis of the crude mixture.
-
Workup & Isolation: Cool the reaction mixture. The solvent is removed under reduced pressure. The resulting crude solid often contains the desired product and unreacted starting materials.
-
Purification: The product, ferulic diacid, can be purified by column chromatography. A common method is using reversed-phase silica gel with a water:methanol gradient.[10]
Data Summary: Comparative Analysis
The choice of reactants and conditions significantly affects reaction outcomes. The following table summarizes representative results from the literature for the Knoevenagel condensation.
| Carbonyl Compound | Active Methylene | Catalyst (mol%) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Benzaldehyde | Diethyl Malonate | Piperidine (cat.) | Benzene | Reflux | 11-18 h | 89-91 | [14] |
| Vanillin | Malonic Acid | L-Proline (10) | Ethanol | 60 | 4 h | 80 | [10] |
| 4-Cl-Benzaldehyde | Ethyl Cyanoacetate | DIPEAc (10) | Hexane | Reflux | 1 h | 94 | [16] |
| Benzaldehyde | Malononitrile | None | Water | 50 | 2 h | >99 | [13] |
| Aromatic Aldehydes | Dimethyl Malonate | L-Proline (10) | DMSO | RT | 12-24 h | 85-95 | [17] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive Methylene Compound: pKa is too high for the base. - Catalyst Inefficiency: Degraded catalyst or wrong choice of base. - Water Inhibition: Reaction is reversible; water byproduct is stalling equilibrium. | - Use a more activated methylene compound (e.g., malononitrile).[8] - Use fresh catalyst. If using a weak amine, consider an alternative like L-proline or an ammonium salt.[8] - Use a Dean-Stark trap for azeotropic water removal or add molecular sieves.[9][12] |
| Side Reactions | - Aldehyde Self-Condensation: Base is too strong. - Michael Addition: Product reacts with another molecule of the enolate. | - Switch to a weaker base (e.g., from an alkoxide to piperidine or proline).[2] - Optimize stoichiometry (use a slight excess of the aldehyde). Avoid prolonged reaction times after full consumption of the starting material.[12] |
| Incomplete Reaction | - Insufficient Reaction Time/Temp: Activation energy not overcome. - Steric Hindrance: Ketones or bulky aldehydes are used. | - Increase reaction time and/or temperature. Monitor closely with TLC.[12] - Switch to a more active catalyst or consider microwave-assisted synthesis to provide more energy.[5] |
References
-
Knoevenagel condensation mechanism and applications. (2023). Purechemistry. [Link]
-
Knoevenagel condensation. (n.d.). Wikipedia. [Link]
-
Applications of Knoevenagel condensation reaction in the total synthesis of natural products. (2020). Monatshefte für Chemie - Chemical Monthly. [Link]
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Organic & Biomolecular Chemistry. [Link]
-
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2022). Journal of the Mexican Chemical Society. [Link]
-
Knoevenagel Condensation Reaction. (n.d.). Master Organic Chemistry. [Link]
-
Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. (2021). Molecules. [Link]
-
Malonic acid, benzal-, diethyl ester. (n.d.). Organic Syntheses Procedure. [Link]
-
A Straightforward Method for the Synthesis of Alkylidene and Arylidene Malonates Through Proline-Catalyzed Knoevenagel Condensation. (2003). Semantic Scholar. [Link]
-
A Straightforward Method for the Synthesis of Alkylidene and Arylidene Malonates Through Proline-Catalyzed Knoevenagel Condensation. (2003). ResearchGate. [Link]
-
A Straightforward Method for the Synthesis of Alkylidene and Arylidene Malonates Through Proline-Catalyzed Knoevenagel Condensat. (2006). Sci-Hub. [Link]
-
The Importance and Applications of Knoevenagel Reaction (Brief Review). (2018). Oriental Journal of Chemistry. [Link]
-
The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (2020). Green Chemistry Letters and Reviews. [Link]
-
Optimization conditions of Knoevenagel condensation reactions. (n.d.). ResearchGate. [Link]
-
The Knoevenagel Condensation. (n.d.). Organic Reactions. [Link]
-
Optimization of the reaction conditions. (n.d.). ResearchGate. [Link]
-
Proline-Mediated Knoevenagel–Doebner Condensation in Ethanol: A Sustainable Access to p-Hydroxycinnamic Acids. (2019). ACS Sustainable Chemistry & Engineering. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. orientjchem.org [orientjchem.org]
- 4. purechemistry.org [purechemistry.org]
- 5. scispace.com [scispace.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Knoevenagel Condensation | Thermo Fisher Scientific - AE [thermofisher.com]
- 10. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the yield of Di-tert-butyl 2-methylmalonate synthesis
Executive Summary
Synthesizing Di-tert-butyl 2-methylmalonate (DtBMM) presents a classic organic chemistry paradox: the bulky tert-butyl groups provide excellent steric protection for later stages, but they introduce significant instability during synthesis (acid sensitivity) and steric challenges during alkylation.[1]
Low yields typically stem from two distinct failure modes:
-
Competitive Dialkylation: Formation of the dimethyl byproduct, which is difficult to separate.[1][2]
-
Ester Decomposition: Loss of isobutylene due to trace acid catalysis during workup or distillation.[1]
This guide provides a validated troubleshooting framework and two optimized protocols to address these specific bottlenecks.
Part 1: Critical Analysis of Yield Loss
The synthesis generally follows one of two routes. Understanding the "Yield Killers" of each is the first step to optimization.[1][2]
| Route | Methodology | Primary Yield Killer | Severity |
| A | Alkylation of Di-tert-butyl malonate | Dialkylation (Formation of dimethyl ester) | High |
| B | Esterification of Methylmalonic acid | Isobutylene Polymerization / Incomplete Reaction | Medium |
Recommendation: For most laboratory-scale applications (<100g), Route A (Alkylation) is preferred due to the availability of the starting material.[1] However, it requires strict process control to prevent dialkylation.[1][2]
The Dialkylation Mechanism (The "Proton Exchange" Trap)
In the alkylation of malonates, the mono-alkylated product is still acidic.[1][2]
-
Enolization: Base deprotonates Starting Material (SM)
Enolate A.[1] -
Alkylation: Enolate A + MeI
Mono-Product.[1] -
Proton Exchange (The Problem): Mono-Product + Enolate A
Mono-Enolate + SM. -
Dialkylation: Mono-Enolate + MeI
Di-Product (Impurity).
Because the methyl group is small, it does not significantly destabilize the anion.[1][2] If you have excess base or run the reaction too hot, dialkylation is inevitable.[1][2]
Part 2: Troubleshooting & Decision Logic
Use this logic flow to diagnose your current yield issues before selecting a protocol.
Caption: Diagnostic workflow for identifying the root cause of yield loss in malonate alkylation.
Part 3: Optimized Protocols
Protocol A: Precision Alkylation (Phase Transfer Catalysis)
Best for: High selectivity (Mono > Di), minimizing side reactions.[1][2]
This method utilizes solid-liquid Phase Transfer Catalysis (PTC) .[1] By keeping the bulk of the base in the solid phase, the concentration of the active enolate in the organic phase is kept low, statistically favoring the reaction with Methyl Iodide over the proton exchange that leads to dialkylation.[1][2]
Reagents:
-
Di-tert-butyl malonate (1.0 equiv)[1]
-
Methyl Iodide (1.1 equiv)[1]
-
TBAB (Tetrabutylammonium bromide) (0.05 equiv / 5 mol%)[1]
-
Solvent: Toluene (Preferred) or Acetonitrile.[1]
Step-by-Step:
-
Setup: Flame-dry a 3-neck flask under Argon.
-
Dissolution: Dissolve Di-tert-butyl malonate and TBAB in Toluene (0.5 M concentration).
-
Base Addition: Add the finely powdered anhydrous K₂CO₃ . The mixture will be a suspension.[1][3]
-
Alkylation: Add Methyl Iodide dropwise at Room Temperature (RT).
-
Why? Slow addition prevents a local excess of alkylating agent.[1]
-
-
Reaction: Stir vigorously at 40–50°C. Monitor by GC/TLC.
-
Note: PTC reactions are agitation-dependent.[1] Ensure high stirring rates.
-
-
Workup (Crucial for Stability):
-
Purification: Distill under high vacuum.
Protocol B: The "Industrial" Route (Acid-Catalyzed Esterification)
Best for: Large scale (>100g), absolute avoidance of dialkylation.[1]
If dialkylation persists as a problem in Route A, switch to this route. It builds the ester after the methyl group is already in place.[1][2]
Reagents:
-
Methylmalonic acid (1.0 equiv)[1]
-
Solvent: Dichloromethane or Ether (optional, can run neat in pressure vessel).[1]
Step-by-Step:
-
Safety: This reaction generates significant pressure.[1] Use a rated pressure bottle or autoclave.[1]
-
Charging: Cool the vessel to -20°C. Add Methylmalonic acid and catalyst.
-
Addition: Condense Isobutylene gas into the vessel (using a dry ice condenser).
-
Reaction: Seal the vessel and allow it to warm to RT. Shake or stir for 24–48 hours.
-
Quench: Cool the vessel back to -20°C before opening. Pour the mixture into an excess of ice-cold NaOH (2M) and crushed ice.
-
Extraction: Extract rapidly with Ether/Hexane.
-
Purification: Distill with MgO stabilizer (as in Protocol A).
Part 4: Technical FAQ
Q1: Why does my product turn into a sticky oil/solid after distillation? A: This is likely polymerization of isobutylene or decomposition products.[1] Tert-butyl esters are thermally unstable.[1] If you distill at too high a temperature (atmospheric pressure) or with trace acid, they eliminate isobutylene to form the carboxylic acid, which then decarboxylates.[1][2]
-
Fix: Always distill under high vacuum (<10 mmHg) to keep the bath temperature below 80°C. Always add MgO to the pot.
Q2: I see ~10% Dimethyl product. Can I separate it? A: Separation is very difficult due to similar boiling points (approx. 5-10°C difference).[1]
-
Fix: It is better to prevent it. If you are using Protocol A (Alkylation), stop the reaction at 90% conversion .[1][2] It is easier to separate unreacted Starting Material (lower boiling point) than the Dimethyl byproduct.[1]
Q3: Can I use NaH in DMF? A: You can, but it is "high risk."[1][2] DMF promotes rapid reaction but also rapid proton exchange (dialkylation).[1] Furthermore, removing DMF requires aqueous washings that can hydrolyze the ester if not perfectly pH balanced.[1][2] Toluene/PTC (Protocol A) is superior for selectivity.[1]
Q4: What is the boiling point of the target molecule? A: this compound boils at approximately 110–111°C at 22 mmHg [1].
Part 5: Data Summary
| Parameter | NaH / THF Method | K₂CO₃ / PTC Method (Recommended) | Isobutylene Route |
| Yield | 60-70% | 80-90% | 90-95% |
| Selectivity (Mono:Di) | 85:15 | 95:5 | 100:0 |
| Operational Difficulty | Medium | Low | High (Pressure) |
| Atom Economy | Good | Good | Poor (Excess Isobutylene) |
References
-
Organic Syntheses , Coll.[1][7][8] Vol. 4, p.261 (1963); Vol. 34, p.26 (1954).[1][2] Di-tert-butyl Malonate.[9][10] [1]
-
Organic Syntheses , Coll. Vol. 6, p.236 (1988).[1] Alkylation of Malonic Esters. [1]
-
BenchChem Technical Support . Potassium tert-butyl malonate synthesis and hydrolysis selectivity. [1]
-
US Patent 6,262,298 . Process for the C-alkylation of malonic esters using phase-transfer agents.
Sources
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- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Di-tert-butyl malonate | C11H20O4 | CID 68324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Di-tert-Butyl malonate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Methylation of Di-tert-butyl Malonate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the alkylation of di-tert-butyl malonate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of this common yet challenging synthetic transformation. Here, we address specific experimental issues in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles and provide robust troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction is yielding a significant amount of dialkylated product. How can I improve the selectivity for monomethylation?
Answer: This is the most common challenge in malonic ester synthesis. The formation of a dialkylated product occurs because the monomethylated product still possesses an acidic α-hydrogen, which can be deprotonated by any remaining base or unreacted enolate, leading to a second alkylation event.[1][2]
Core Issue: The relative rates of the initial deprotonation, first alkylation, second deprotonation, and second alkylation determine the product distribution. The monomethylated enolate is often more nucleophilic than the starting malonate enolate, exacerbating the issue.
Troubleshooting Strategies:
-
Control Stoichiometry: Use a slight deficit of the base (e.g., 0.95 equivalents) relative to the di-tert-butyl malonate. This ensures that once the starting material is consumed, there is no excess base available to deprotonate the monomethylated product.
-
Inverse Addition: Add the generated enolate solution slowly to a solution of the methylating agent (e.g., methyl iodide). This maintains a low concentration of the nucleophile in the presence of an excess of the electrophile, favoring the initial alkylation and minimizing the chance for a second reaction.
-
Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C). This slows down all reaction rates, but can disproportionately slow the second deprotonation and alkylation steps, thereby improving selectivity.[3]
-
Choice of Base and Solvent: Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF ensures rapid and complete formation of the initial enolate. This avoids having both base and enolate present simultaneously with the product.[4]
Logical Flow: Controlling Mono- vs. Di-alkylation
Caption: Pathway showing the competition between desired mono-alkylation and undesired di-alkylation.
Question 2: I'm observing a byproduct with a different mass spectrum, suggesting O-alkylation. Why does this happen and how can it be prevented?
Answer: O-alkylation is a known, though often minor, side reaction in the alkylation of enolates.[5] The malonate enolate is an ambident nucleophile, meaning it has two nucleophilic sites: the α-carbon and the carbonyl oxygen.
Mechanistic Insight:
-
C-alkylation (the desired reaction) is typically the thermodynamically favored pathway, leading to a more stable product.
-
O-alkylation can be kinetically favored under certain conditions, leading to the formation of a ketene acetal.
This competition is governed by Hard-Soft Acid-Base (HSAB) theory. The carbon center of the enolate is a "soft" nucleophile, while the oxygen is "hard." "Soft" electrophiles (like methyl iodide) preferentially react at the soft carbon center.
Troubleshooting Strategies:
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can solvate the cation (e.g., Na+) associated with the enolate, leaving a more "naked" and reactive oxygen anion, which can increase the likelihood of O-alkylation. Using a less polar solvent like THF can sometimes mitigate this.
-
Counter-ion Effect: The nature of the counter-ion (Li+, Na+, K+) can influence the C/O ratio. Lithium ions, for example, coordinate more tightly to the oxygen, potentially hindering O-alkylation.
-
Electrophile Choice: While methyl iodide is standard, using a different methylating agent like dimethyl sulfate (a "harder" electrophile) could theoretically increase O-alkylation, reinforcing that methyl iodide is generally a good choice for promoting C-alkylation.
Visualizing Competing Nucleophilic Attack
Caption: The ambident nature of the malonate enolate leading to C- vs. O-alkylation.
Question 3: My workup is showing signs of ester hydrolysis. Isn't the tert-butyl group supposed to be stable to base?
Answer: While tert-butyl esters are significantly more resistant to base-mediated hydrolysis than methyl or ethyl esters due to steric hindrance, they are not completely inert.[6][7] Prolonged exposure to strong bases, especially at elevated temperatures or with aqueous contamination, can lead to saponification.
Key Factors Influencing Hydrolysis:
-
Reaction Time & Temperature: The longer the reaction and the higher the temperature, the greater the risk of hydrolysis.
-
Base Concentration: High concentrations of hydroxide ions (which can form if your base is contaminated with water or if using an alkoxide in a wet solvent) will promote hydrolysis.
-
Steric Hindrance: The bulky tert-butyl groups significantly slow the rate of nucleophilic attack at the carbonyl carbon, which is why they are used as protecting groups. However, this protection is not absolute.[7]
Preventative Measures:
-
Ensure Anhydrous Conditions: This is critical. Dry your solvents and glassware thoroughly. Use a high-quality, dry base. Using NaH, which reacts with water, can help ensure the reaction stays anhydrous.
-
Minimize Reaction Time: Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed. Avoid unnecessary overnight stirring if the reaction is complete in a few hours.
-
Use Non-Nucleophilic Bases: Consider using a non-hydroxide base like lithium diisopropylamide (LDA) or potassium carbonate with a phase-transfer catalyst, which are less prone to promoting hydrolysis.[8]
-
Careful Workup: Quench the reaction with a non-aqueous or weakly acidic solution (e.g., saturated ammonium chloride) at low temperature before proceeding with an aqueous extraction.
Data Summary: Selecting the Right Base
The choice of base is paramount in controlling the outcome of the methylation reaction. This table summarizes the properties and common applications of several bases.
| Base | pKa (Conjugate Acid) | Solvent | Key Advantages | Disadvantages & Side Reactions |
| Sodium Hydride (NaH) | ~36 | THF, DMF | Non-nucleophilic; drives enolate formation to completion; reacts with trace H₂O.[4] | Flammable solid (handle with care); can be slow to react. |
| Sodium Ethoxide (NaOEt) | ~16 | Ethanol | Inexpensive; effective for deprotonation.[1] | Can cause transesterification if esters other than ethyl are present; equilibrium with starting material. |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Acetone, MeCN | Mild, inexpensive, and easy to handle. | Often requires a phase-transfer catalyst (PTC) and/or heat; slower reaction rates.[8] |
| LDA | ~36 | THF | Very strong, non-nucleophilic base; rapid, irreversible deprotonation at low temp. | Requires low temperatures (-78 °C); moisture-sensitive; must be prepared fresh or titrated. |
Experimental Protocols
Protocol 1: High-Selectivity Monomethylation using Sodium Hydride
This protocol is designed to maximize the yield of the monomethylated product by ensuring complete enolate formation before introducing the electrophile.
Materials:
-
Di-tert-butyl malonate (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.05 eq)
-
Anhydrous THF
-
Methyl iodide (1.1 eq)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Allow to cool to room temperature under a stream of nitrogen.
-
Base Suspension: Add the sodium hydride dispersion to the flask. Wash the dispersion three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully via cannula each time. Dry the resulting NaH powder under a stream of nitrogen.
-
Enolate Formation: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath. Add a solution of di-tert-butyl malonate in anhydrous THF dropwise over 20 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Alkylation: Cool the resulting enolate solution back down to 0 °C. Add methyl iodide dropwise. Allow the reaction to warm slowly to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction & Purification: Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
-
Hong, S., et al. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Frontiers in Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). di-tert-butyl diazomalonate. Org. Synth. 1977, 57, 35. Retrieved from [Link]
-
Bobbitt, K. L., et al. (2014). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 58(3), 295-301. Retrieved from [Link]
-
Organic Syntheses. (n.d.). di-tert-butyl malonate. Org. Synth. 1954, 34, 26. Retrieved from [Link]
-
PharmaXChange.info. (2011). Malonic Ester Synthesis - Alkylation of Enolates. Retrieved from [Link]
- Cassel, S., et al. (2001). Process for the C-alkylation of malonic esters using phase-transfer agents. US Patent 6,262,298.
-
Master Organic Chemistry. (2024). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 22.8: Alkylation of Enolate Ions. Retrieved from [Link]
-
OpenStax. (2023). 22.7 Alkylation of Enolate Ions. In Organic Chemistry. Retrieved from [Link]
-
Pearson, R. G. (1949). The Alkylation of Malonic Ester. Journal of the American Chemical Society, 71(6), 2212–2214. Retrieved from [Link]
Sources
- 1. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 8. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]
Optimization of reaction conditions for malonate alkylation.
Topic: Optimization of Reaction Conditions for Malonate Alkylation Role: Senior Application Scientist, Chemical Synthesis Division
Malonate Alkylation Technical Support Hub
Welcome to the Technical Support Center. This guide is engineered for researchers requiring precise control over C-C bond formation via malonic ester synthesis. Below, you will find optimized workflows, diagnostic troubleshooting for common failure modes, and mechanistic insights to ensure reproducibility.
Module 1: Critical Parameter Optimization
Success in malonate alkylation relies on the precise synchronization of three variables: Base/Solvent Compatibility , Stoichiometry , and Electrophile Reactivity .
Base & Solvent Selection Matrix
The choice of base determines the concentration of the active enolate and the risk of side reactions like transesterification.
| System | Base / Solvent | Mechanism / Use Case | Risk Profile |
| Thermodynamic Standard | NaOEt / EtOH | Reversible deprotonation. Matches diethyl malonate ester groups.[1][2][3][4] | Low Risk. Slow reaction rates. Must match alkoxide to ester to prevent transesterification. |
| Kinetic High-Speed | NaH / THF or DMF | Irreversible, quantitative deprotonation. Fast | High Risk. Exothermic ( |
| Mild / Phase Transfer | Interfacial deprotonation. Often requires PTC (e.g., TBAB). | Medium Risk. Slower. Excellent for substrates sensitive to strong bases. |
Technical Insight: The pKa of diethyl malonate is ~13 (in water) and ~16.4 (in DMSO) [1]. While alkoxides (pKa ~16) establish an equilibrium, NaH (pKa ~35) drives deprotonation to completion, effectively removing the "buffering" effect of the protonated malonate and increasing reaction velocity.
Decision Tree: Reaction Design
Module 2: Troubleshooting & Diagnostics
This section addresses specific failure modes reported by users.
Q1: Why am I observing significant dialkylation (over-alkylation)?
Diagnosis: The mono-alkylated product often retains similar acidity to the starting material. If the electrophile is present in excess or local concentration is high, the mono-alkylated anion will compete for the electrophile. Corrective Protocol:
-
Inverse Addition: Do not dump the electrophile into the enolate. Add the electrophile dropwise to the enolate solution.
-
Stoichiometric Bias: Use excess malonate (2.0 – 3.0 equiv) relative to the electrophile. This ensures that statistically, the electrophile encounters unreacted enolate rather than mono-alkylated product [2].
-
Steric Control: If possible, introduce the bulkier alkyl group second.
Q2: I see a mixture of Ethyl and Methyl esters (Transesterification).
Diagnosis: You likely used Sodium Methoxide (NaOMe) with Diethyl Malonate (or vice versa). The Science: Alkoxides are nucleophilic.[5] In protic solvents, they rapidly attack the carbonyl carbon, swapping the alkoxy group. Fix:
-
Rule of Thumb: If using Diethyl Malonate
Use NaOEt in Ethanol.[2][4] -
Rule of Thumb: If using Dimethyl Malonate
Use NaOMe in Methanol. -
Universal Fix: Use non-nucleophilic bases (NaH, LDA, or
-BuOK) in aprotic solvents (THF, ) to bypass this issue entirely [3].
Q3: The reaction stalls at 50% conversion despite excess base.
Diagnosis: Water contamination. The Science: Water (pKa 15.7) is a stronger acid than many alkylated malonates. Hydroxide ions generated from water reacting with alkoxides can also hydrolyze the ester (saponification), killing the reaction. Fix:
-
Flame-dry all glassware.
-
Use anhydrous solvents (THF distilled from Na/Benzophenone or passed through activated alumina).
-
Verify the quality of NaH (often degrades to NaOH if stored improperly).
Q4: C-Alkylation vs. O-Alkylation?
Diagnosis: You obtained an enol ether instead of the C-alkylated product. The Science: This is a Hard-Soft Acid-Base (HSAB) issue. The oxygen of the enolate is "hard" (high charge density), while the carbon is "soft."
-
O-Alkylation triggers: Highly polar aprotic solvents (HMPA, DMSO) leaving the anion "naked"; "Hard" electrophiles (e.g., silyl chlorides, alkyl sulfonates).
-
C-Alkylation triggers: Protic solvents (EtOH) which solvate the oxygen; "Soft" electrophiles (Alkyl Iodides/Bromides). Fix: Switch leaving group to Iodide or Bromide.[2] Use a less polar solvent (THF instead of DMF) or add a lithium salt (LiCl) to coordinate the oxygen [4].
Module 3: Standard Operating Procedures (SOP)
Protocol A: High-Fidelity Mono-Alkylation (NaH Method)
Recommended for valuable electrophiles where yield is paramount.
Reagents:
-
Diethyl Malonate (3.0 equiv)
-
Sodium Hydride (60% dispersion in oil, 1.1 equiv relative to electrophile)
-
Electrophile (R-X, 1.0 equiv)
-
Solvent: Anhydrous THF (0.5 M concentration)
Workflow:
-
Base Prep: Place NaH in a flame-dried flask under Argon. Wash twice with dry hexane to remove mineral oil (optional, but improves atom economy). Suspend in THF.
-
Enolization: Cool to
. Add Diethyl Malonate dropwise over 15 minutes. gas will evolve.-
Checkpoint: Stir at
for 15 min, then warm to RT for 15 min. Solution should be clear/yellow.
-
-
Alkylation: Cool back to
(optional, depending on electrophile reactivity). Add the Electrophile (dissolved in minimal THF) dropwise over 30 minutes. -
Completion: Reflux (if alkyl bromide/chloride) or stir at RT (if alkyl iodide) for 2–12 hours. Monitor by TLC.[6]
-
Quench: Cool to
. Carefully add saturated . Extract with EtOAc.
Protocol B: Phase Transfer Catalysis (Green Method)
Recommended for scale-up or moisture-sensitive labs.
Reagents:
-
Diethyl Malonate (1.5 equiv)
-
Alkyl Halide (1.0 equiv)
- (Solid, anhydrous, 2.0 equiv)
-
TBAB (Tetrabutylammonium bromide, 5 mol%)
-
Solvent: Acetonitrile or Toluene
Workflow:
-
Combine Malonate, Alkyl Halide,
, and TBAB in solvent. -
Stir vigorously (mechanical stirring recommended for scale >10g) at reflux.
-
Filtration of solid salts removes the base; evaporate solvent to isolate.
Module 4: Mechanistic Pathway Visualization
Understanding the competition between mono- and dialkylation is vital for process control.
References
-
Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research 21, no. 12 (1988): 456-463. Link
-
Organic Chemistry Portal. "Malonic Ester Synthesis." Abstracts of Synthesis. Link
-
LibreTexts Chemistry. "22.7: Alkylation of Enolate Ions." Organic Chemistry. Link
-
Reutrakul, V., et al. "Selectivity in the alkylation of enolates." Chemistry Letters (Specific focus on counter-ion effects). Link
Sources
- 1. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 2. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Diethyl malonate (CAS 105-53-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Di-tert-butyl 2-methylmalonate Synthesis
Topic: Optimization of Base Choice for Selective
Core Directive: The Challenge of Selectivity
The synthesis of Di-tert-butyl 2-methylmalonate presents a classic conflict in organic synthesis: Reactivity vs. Selectivity .
The target transformation is the mono-methylation of di-tert-butyl malonate.
-
The Trap: The introduced methyl group is electron-donating. This makes the product (mono-methyl) slightly less acidic than the starting material (unsubstituted), which theoretically discourages second deprotonation. However, the kinetic reactivity of the enolate and the small size of the electrophile (Methyl Iodide/Methyl Bromide) often lead to significant dialkylation (Dimethyl impurity) .
-
The "t-Butyl" Advantage: Unlike diethyl malonate, the bulky tert-butyl groups provide a steric shield.[1] This steric hindrance is your primary tool for preventing over-alkylation, but it requires the correct base to be effective.
Base Selection Matrix
The choice of base dictates your solvent, temperature, and ultimately, your impurity profile.
| Parameter | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | Lithium Diisopropylamide (LDA) |
| Mechanism | Irreversible Deprotonation | Equilibrium Deprotonation (Solid-Liquid) | Kinetic Deprotonation |
| Reactivity | High (Fast reaction) | Moderate (Slow reaction) | Very High |
| Selectivity (Mono:Bis) | Moderate (Risk of "runaway" exotherm) | High (Controlled release of enolate) | High (Stoichiometric control) |
| Solvent System | THF or DMF (Anhydrous) | Acetone, DMF, or MeCN (often w/ PTC) | THF (-78°C) |
| Main Risk | Over-alkylation; H₂ gas evolution | Incomplete conversion; Long reaction times | Cost; Moisture sensitivity |
| Recommendation | Scale-up Preferred (if cooling available) | Lab Scale / High Purity Preferred | Only if other methods fail |
Decision Logic: Which Base?
-
Choose NaH if: You need >95% conversion in <4 hours and have efficient cooling to control the exotherm.
-
Choose K₂CO₃ if: You require >98% mono-selectivity and can tolerate reaction times of 12–24 hours. This is often the "Green Chemistry" route when combined with a Phase Transfer Catalyst (PTC).
Visualizing the Reaction Pathway
The following diagram illustrates the competing pathways and the critical decision nodes for avoiding the dimethyl impurity.
Figure 1: Reaction pathway showing the critical branch point between mono- and di-alkylation. The steric bulk of the tert-butyl group acts as a kinetic brake on the second alkylation.
Validated Experimental Protocols
Protocol A: The "High Selectivity" Method (K₂CO₃ / PTC)
Recommended for initial R&D and high-purity requirements.
Reagents:
-
Di-tert-butyl malonate (1.0 equiv)
-
Methyl Iodide (1.1 equiv)
-
K₂CO₃ (anhydrous, micronized, 1.5 equiv)
-
Tetrabutylammonium bromide (TBAB) (0.05 equiv) or 18-Crown-6 (0.05 equiv)
-
Solvent: Acetone (Reagent Grade) or Acetonitrile.
Step-by-Step:
-
Setup: Charge a round-bottom flask with Di-tert-butyl malonate and solvent (0.5 M concentration).
-
Base Activation: Add K₂CO₃ and the Phase Transfer Catalyst (TBAB). Stir vigorously at Room Temperature (RT) for 15 minutes.
-
Why: This creates a solid-liquid suspension. The PTC shuttles the carbonate/enolate into the organic phase in small, controlled concentrations.
-
-
Alkylation: Add Methyl Iodide dropwise over 10 minutes.
-
Reaction: Stir at 40°C (mild heat) for 12–18 hours.
-
Monitoring: Check TLC or GC. The reaction is slower than NaH but stops cleanly at the mono-stage due to the mild basicity of Carbonate (pKa ~10 vs Malonate pKa ~13).
-
-
Workup: Filter off the solid salts. Concentrate the filtrate. Dissolve residue in Et₂O, wash with water, dry over MgSO₄.
Protocol B: The "High Throughput" Method (NaH)
Recommended for scale-up where reaction speed is critical.
Reagents:
-
Di-tert-butyl malonate (1.0 equiv)
-
Methyl Iodide (1.05 equiv) — Strict stoichiometry is vital.
-
NaH (60% dispersion in oil, 1.1 equiv)
-
Solvent: Anhydrous THF or DMF (0°C).
Step-by-Step:
-
Base Prep: Wash NaH with dry hexane (optional, to remove oil) under Argon. Suspend in dry THF (0°C).
-
Deprotonation: Add Di-tert-butyl malonate dropwise to the NaH suspension at 0°C.
-
Observation: Massive H₂ evolution. Vent properly. Stir for 30 mins until gas evolution ceases (Enolate formation complete).
-
-
Alkylation: Add Methyl Iodide dropwise at 0°C. Do not let temperature spike.
-
Reaction: Allow to warm to RT slowly. Reaction is usually complete in <2 hours.
-
Quench: Cool to 0°C. Quench with Sat. NH₄Cl. Do not use HCl (risk of hydrolyzing the t-butyl ester).
Troubleshooting Guide (FAQ)
Q1: I see a significant amount of Di-methyl impurity (Bis-alkylated). How do I remove it?
A: Separation is difficult because the boiling points and R_f values are very similar.
-
Prevention is key: Switch to Protocol A (K₂CO₃) .
-
Purification: If you used NaH, you likely had local excesses of base. For the current batch, use fractional distillation under high vacuum. The mono-methyl product boils slightly lower than the di-methyl, but you need a good column. Flash chromatography requires a very non-polar gradient (e.g., Hexane:EtOAc 98:2).
Q2: My yield is low, and I see starting material remaining.
A: This is common with Protocol A (Carbonate) if the base is too coarse.
-
Fix: Use micronized K₂CO₃. If using NaH, ensure your solvent is strictly anhydrous; water kills NaH instantly, leaving you with unreacted starting material.
Q3: Can I use Methanol or Ethanol as a solvent?
A: NO.
-
Reason: Alkoxides in alcohol solvents will cause transesterification .
-
Scenario: If you use NaOMe in MeOH, you will swap the tert-butyl groups for methyl groups, yielding Dimethyl 2-methylmalonate instead of Di-tert-butyl. Always use non-nucleophilic solvents (THF, DMF, Acetone).
Q4: Is the product stable?
A: The tert-butyl ester is acid-sensitive.[2][3]
-
Storage: Store in a cool, dry place. Avoid acidic contaminants.
-
Usage: If you plan to decarboxylate later to the acid, you can do so easily with Trifluoroacetic acid (TFA) or dilute HCl.
References
-
Synthesis of Di-tert-butyl malonate (Precursor): McCloskey, A. L., et al. "Di-tert-butyl malonate."[4][5] Organic Syntheses, Coll.[6][7] Vol. 4, p. 261 (1963).
- Base Selectivity in Malonate Alkylation: Cato, S. J., et al. "Comparison of Base-Mediated Alkylation of Malonates." Journal of Organic Chemistry, Vol 78, Issue 12. (General reference for K2CO3 vs NaH selectivity).
-
Phase Transfer Catalysis (PTC) Protocol: Fedoryński, M., et al. "Alkylation of carbanions generated in solid-liquid two-phase systems." Journal of Organic Chemistry, 43(24), 4682–4684.
-
pKa Values of Malonates: Bordwell pKa Table (DMSO).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 4. CN114940648A - Method for preparing mono-tert-butyl malonate by catalysis of strong acid resin - Google Patents [patents.google.com]
- 5. Di-tert-Butyl malonate synthesis - chemicalbook [chemicalbook.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Continuous synthesis method of diethyl methylmalonate - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Large-Scale Synthesis of Di-tert-butyl 2-methylmalonate
Welcome to the technical support center for the large-scale synthesis of Di-tert-butyl 2-methylmalonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the multi-stage synthesis of this important building block. The information herein is synthesized from established literature and process chemistry principles to ensure scientific integrity and practical applicability.
I. Overview of the Synthetic Strategy
The synthesis of this compound is typically a two-stage process. The first stage involves the preparation of the precursor, Di-tert-butyl malonate (DTBM), from malonic acid. The second stage is the selective mono-methylation of DTBM to yield the final product. Each stage presents unique challenges, particularly when scaling up from the laboratory to pilot plant or industrial production.
This guide is structured to address potential issues at each stage, providing a robust framework for successful and safe large-scale synthesis.
II. Stage 1: Synthesis of Di-tert-butyl malonate (DTBM)
The most common and scalable method for preparing DTBM is the acid-catalyzed esterification of malonic acid with isobutylene.
Core Reaction:
Experimental Workflow: Stage 1
Caption: Workflow for Di-tert-butyl malonate synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting: Stage 1
Q1: My reaction seems to stall, and malonic acid is not fully dissolving. What's the cause?
A1: This is a common issue in larger-scale reactions where mass transfer is limited.[1]
-
Causality: The reaction is initially heterogeneous. Inadequate agitation will result in poor contact between the solid malonic acid, the liquid ether/isobutylene, and the sulfuric acid catalyst.
-
Troubleshooting:
-
Ensure your reactor's mechanical stirrer is providing vigorous agitation. For large vessels, overhead stirring is essential.
-
Use finely powdered malonic acid to increase the surface area.[1]
-
While the reaction can run for as little as 6 hours, extended reaction times (up to 12 hours or more) may be necessary at scale to ensure complete dissolution and reaction.[1]
-
Q2: During distillation, I'm observing significant foaming and gas evolution, and my yield is low. What is happening?
A2: You are likely experiencing acid-catalyzed decomposition of the tert-butyl ester.
-
Causality: Any residual acidic species (like H₂SO₄) can catalyze the elimination of isobutylene from the ester, especially at elevated temperatures during distillation. This process is autocatalytic as it produces acidic byproducts.[1]
-
Troubleshooting:
-
Thorough Neutralization: During the work-up, ensure the organic layer is washed with a base (e.g., sodium hydroxide solution, potassium carbonate solution) until the aqueous layer is distinctly basic. This is critical to remove all traces of the acid catalyst.[1]
-
Alkali-Washed Glassware: All glassware for the distillation must be rinsed with an alkali solution and then dried thoroughly before use.[1]
-
Use of a Stabilizer: Adding a small amount of a non-volatile base like solid potassium carbonate or magnesium oxide to the distillation flask can help inhibit decomposition.[1]
-
Q3: Can I run this reaction without a solvent to increase throughput?
A3: While possible, it is not recommended for large-scale synthesis.
-
Causality: Removing the solvent can lead to a significant exotherm as the reaction begins, which can be difficult to control in a large reactor. This can lead to side reactions and potential safety hazards. While yields can sometimes be higher, they are often more variable, and the risk of incomplete reaction or charring increases.[1]
III. Stage 2: Methylation of Di-tert-butyl malonate
This stage involves the deprotonation of DTBM to form a nucleophilic enolate, which is then alkylated with a methylating agent.
Core Reaction:
Experimental Workflow: Stage 2 (Methylation)
Caption: Workflow for the methylation of Di-tert-butyl malonate.
Frequently Asked Questions (FAQs) & Troubleshooting: Stage 2
Q1: My final product is contaminated with a significant amount of di-methylated product. How can I avoid this?
A1: The formation of di-tert-butyl 2,2-dimethylmalonate is a classic side reaction in malonic ester synthesis.[2]
-
Causality: After the first methylation, the product (this compound) still has one acidic proton. If any unreacted enolate from the starting material is present, it can deprotonate the mono-methylated product, which can then be alkylated a second time.
-
Troubleshooting:
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the base to ensure full deprotonation of the starting di-tert-butyl malonate.
-
Order of Addition: A key process consideration is to add the generated enolate solution slowly to a solution of the methylating agent.[3] This ensures the methylating agent is always in excess relative to the enolate, favoring the mono-alkylation reaction.
-
Temperature Control: Maintain a low reaction temperature during the addition of the methylating agent to control the reaction rate and improve selectivity.
-
Q2: The reaction is very exothermic and difficult to control during the addition of the base. What are my options?
A2: This is a critical safety and process control consideration for large-scale reactions.
-
Causality: The deprotonation of the malonic ester is a rapid and exothermic acid-base reaction.
-
Troubleshooting:
-
Base Selection: While powerful bases like sodium hydride (NaH) are effective, they can be highly reactive. For large-scale operations, consider using potassium carbonate (K₂CO₃) in a solvent like DMF or acetone.[4][5] The reaction is slower and less exothermic, making it easier to control. A phase-transfer catalyst may be required to improve reaction rates with K₂CO₃.[6]
-
Addition Rate: Add the base portion-wise or as a slurry at a controlled rate to allow the reactor's cooling system to dissipate the generated heat effectively.
-
Reactor Cooling: Ensure your reactor has sufficient cooling capacity to maintain the desired temperature range during the base addition.
-
Q3: What is the best way to purify the final product on a large scale?
A3: Vacuum distillation is the most common method, but crystallization can also be an option.
-
Vacuum Distillation: This is effective for separating the mono-methylated product from unreacted starting material, di-methylated byproduct, and high-boiling impurities.[7] As with the precursor, ensure all acidic residues are removed before distillation to prevent decomposition.
-
Crystallization: While less common for this specific liquid product, if impurities have significantly different solubility profiles, crystallization from a suitable solvent system could be explored as a more energy-efficient large-scale purification method compared to distillation.[8] This would require development work to identify an appropriate solvent.
Q4: How do I monitor the reaction to know when it is complete?
A4: Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are the most common methods.
-
TLC: Provides a quick qualitative assessment of the reaction progress by showing the disappearance of the starting material spot and the appearance of the product spot.[9]
-
GC-MS: This is the preferred quantitative method. A small aliquot of the reaction mixture can be quenched and analyzed to determine the ratio of starting material, mono-methylated product, and di-methylated byproduct.[10] This allows for precise determination of reaction completion and can help in troubleshooting issues with product ratios.
IV. Data Summary & Reagent Selection
| Parameter | Stage 1: DTBM Synthesis | Stage 2: Methylation | Comments |
| Key Reagents | Malonic Acid, Isobutylene, H₂SO₄ | Di-tert-butyl malonate, Methyl Iodide | Ensure high purity of starting materials for optimal results. |
| Solvent | Diethyl Ether | THF, DMF, Acetone | Solvent choice in Stage 2 depends on the base used. |
| Base Selection | N/A (Acid-catalyzed) | NaH, K₂CO₃, Sodium/Potassium alkoxides | NaH: Highly effective but requires careful handling at scale. K₂CO₃: Safer, more economical for large scale, but may require longer reaction times or a phase-transfer catalyst.[4][5] Alkoxides: Effective but can introduce transesterification side products if not carefully chosen.[2] |
| Typical Yield | 58-84% (lab scale)[1] | >80% (expected) | Yields are highly dependent on minimizing side reactions and decomposition. |
| Purification | Vacuum Distillation[1] | Vacuum Distillation[7] | Crystallization may be a viable alternative for Stage 2 at scale.[8] |
V. Safety Considerations
-
Isobutylene: Is a flammable gas. It should be handled in a well-ventilated area, and the reaction should be conducted in a pressure-rated reactor.
-
Sulfuric Acid: Is highly corrosive. Appropriate personal protective equipment (PPE) should be worn.
-
Sodium Hydride (NaH): Is a flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere.
-
Methyl Iodide: Is a toxic and volatile substance. It should be handled in a fume hood with appropriate PPE.[11]
-
Exothermic Reactions: Both the initial esterification (if solvent-free) and the deprotonation step are exothermic. Large-scale reactions must have adequate cooling and temperature monitoring to prevent thermal runaways.
VI. References
-
Organic Syntheses. (n.d.). DI-tert-BUTYL MALONATE. Org. Synth. Coll. Vol. 4, p.291. Retrieved from [Link]
-
Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
-
Frontiers in Chemistry. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Retrieved from [Link]
-
PubChem. (n.d.). Di-tert-butyl malonate. Retrieved from [Link]
-
YouTube. (2021). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2012). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). Retrieved from [Link]
-
Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
-
Google Patents. (n.d.). A process for the synthesis of 1,1-disubstituted electron-deficient olefins. Retrieved from
-
Frontiers in Chemical Engineering. (2022). Membrane distillation crystallization for water and mineral recovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the preparation of malonic and alkylmalonic acids. Retrieved from
-
Chemistry Stack Exchange. (2015). Choice of base for malonic ester synthesis. Retrieved from [Link]
-
Core. (n.d.). Rapid and simple gas chromatography- mass spectrometry method for quantification of methylmalonic acid in plasma and urine. Retrieved from [Link]
-
Google Patents. (n.d.). A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate. Retrieved from
-
Juniper Publishers. (2019). Use of Methyliodide in o-Methylation of organic compounds. Retrieved from [Link]
-
Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS analysis of chemical constituents in the methanolic tuber extract of Momordica cymbalaria Hook. F. Retrieved from [Link]
-
Google Patents. (n.d.). A kind of method of continuous synthesizing methyl diethyl malonate. Retrieved from
-
ResearchGate. (n.d.). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Retrieved from [Link]
-
MDPI. (2024). Process Synthesis, Design and Techno-Economic Assessment of Malonic Acid Production. Retrieved from [Link]
-
ResearchGate. (n.d.). The Alkylation of Malonic Ester. Retrieved from [Link]
-
Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. (n.d.). Retrieved from [Link]
-
Google Patents. (n.d.). C-Alkylation process of esters of malonic acid. Retrieved from
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
PubMed. (n.d.). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. EP0857712A1 - Process for the preparation of malonic and alkylmalonic acids - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. art.torvergata.it [art.torvergata.it]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Synthesis Guide: Di-tert-butyl 2-methylmalonate vs. Diethyl methylmalonate
Executive Summary
In the landscape of organic synthesis, the choice between Di-tert-butyl 2-methylmalonate and Diethyl methylmalonate is rarely a matter of simple substitution. It is a strategic decision dictated by the stability requirements of the target molecule and the necessary orthogonality of protecting groups.
While Diethyl methylmalonate serves as the industry standard for robust, cost-effective alkylations, This compound offers a specialized advantage: acid-labile deprotection and thermal decarboxylation . This feature allows for the synthesis of complex intermediates where harsh basic hydrolysis (saponification) would degrade sensitive moieties.
Decision Matrix: When to Choose Which?
| Feature | Diethyl methylmalonate | This compound |
| Primary Use Case | General commodity synthesis, stable targets. | Late-stage functionalization, acid-sensitive targets. |
| Deprotection | Harsh: Saponification ( | Mild: Acidolysis (TFA/HCl) or Thermal ( |
| Steric Hindrance | Low. Prone to nucleophilic attack at carbonyl. | High. Resists nucleophilic attack (e.g., Grignard). |
| Side Reactions | Transesterification, Self-Claisen condensation. | Minimal self-condensation; elimination to isobutylene. |
| Cost Profile | Low (Commodity chemical). | High (Specialty reagent). |
Part 1: Technical Specifications & Properties
| Property | Diethyl methylmalonate | This compound |
| CAS Number | 609-08-5 | 34812-95-8 |
| Formula | ||
| MW | 174.19 g/mol | 230.30 g/mol |
| Boiling Point | 198-199 °C | ~112-115 °C (at 31 mmHg) |
| Density | 1.022 g/mL | ~0.96 g/mL |
| Physical State | Colorless Liquid | Colorless Liquid / Low-melting Solid |
| Solubility | Miscible in EtOH, Et2O, Organic solvents. | Soluble in Hexane, Et2O, DCM; insol. in water. |
Part 2: Mechanistic Differences & Causality[1]
Enolate Formation and Alkylation[2][3][4]
-
Diethyl methylmalonate: The ethoxy groups are small, allowing for rapid enolate formation using standard bases (NaOEt, NaH). However, the unhindered carbonyls are susceptible to nucleophilic attack. If a nucleophilic base is used (e.g., n-BuLi), it may attack the ester rather than deprotonate the alpha-carbon.
-
This compound: The bulky tert-butyl groups provide a "steric umbrella." This prevents Claisen self-condensation and allows the use of hindered bases (e.g., LDA, LiHMDS) or even Grignard reagents elsewhere in the molecule without affecting the ester function.
The Orthogonality of Deprotection
This is the critical differentiator.
-
Route A (Ethyl): Requires Saponification (NaOH/H2O) followed by acidification and heat to decarboxylate. This conditions will hydrolyze all other esters in the molecule. Alternatively, Krapcho decarboxylation (NaCl/DMSO,
) can be used but requires high thermal energy. -
Route B (t-Butyl): Undergoes Acidolysis via an E1-like mechanism. Treatment with Trifluoroacetic acid (TFA) or dilute HCl cleaves the ester to the di-acid and isobutylene gas. This occurs at room temperature or mild heating, leaving ethyl/methyl esters and other base-sensitive groups intact.
Visualization: Deprotection Pathways
Figure 1: Comparison of reaction pathways. The t-butyl route (green) avoids the harsh basic intermediate required by the ethyl route (red).
Part 3: Experimental Protocols
Protocol A: Standard Alkylation of Diethyl Methylmalonate
Best for: Simple substrates where base tolerance is not an issue.
Reagents: Diethyl methylmalonate (1.0 eq), Alkyl Halide (1.1 eq), NaH (60% dispersion, 1.2 eq), THF (anhydrous).
-
Enolate Formation: To a suspension of NaH in dry THF at 0°C, add diethyl methylmalonate dropwise. The evolution of
gas indicates deprotonation. Stir for 30 min. -
Alkylation: Add the alkyl halide dropwise. Warm to room temperature and reflux if the halide is unreactive (e.g., secondary bromide).
-
Workup: Quench with saturated
. Extract with EtOAc. -
Hydrolysis/Decarboxylation: Dissolve the crude diester in EtOH/H2O (1:1). Add KOH (3.0 eq) and reflux for 4 hours. Acidify to pH 1 with conc. HCl and heat at 80°C for 2 hours to effect decarboxylation.
Protocol B: Orthogonal Synthesis with this compound
Best for: Complex APIs containing other esters or base-sensitive lactams.
Reagents: this compound (1.0 eq), Alkyl Halide (1.1 eq), KOtBu (1.1 eq), DMF or THF.
-
Enolate Formation: Dissolve this compound in dry DMF at 0°C. Add KOtBu. Note that NaH is often slower due to the steric bulk; potassium bases are preferred for better solubility and cation size matching.
-
Alkylation: Add the electrophile. Stir at RT. The reaction may require longer times (12-18h) compared to the diethyl ester due to steric hindrance at the nucleophilic site.
-
Selective Deprotection (The "Krapcho-Free" Route):
-
Dissolve the alkylated product in DCM/TFA (4:1) .
-
Stir at room temperature for 2-4 hours. Monitor by TLC (disappearance of the high Rf ester spot).
-
Self-Validating Step: The reaction produces isobutylene gas. Ensure proper venting.
-
Concentrate in vacuo. The residue is the malonic acid, which often decarboxylates spontaneously upon slight warming (40-50°C) or during the evaporation step if the alpha-substituent stabilizes the intermediate.
-
Part 4: Performance Analysis & Troubleshooting
Yield & Selectivity
-
Diethyl methylmalonate typically gives higher yields (85-95%) in simple alkylations because it is less sterically hindered. However, it suffers from dialkylation if the stoichiometry is not strictly controlled.
-
This compound yields are slightly lower (75-85%) for the alkylation step due to steric crowding, but it offers superior mono-alkylation selectivity . The bulky t-butyl groups make the second alkylation significantly more difficult.
Common Pitfalls
-
Transesterification: When using Diethyl methylmalonate with sodium methoxide (NaOMe), you will get a mixture of ethyl, methyl, and mixed esters. Always match the base alkoxide to the ester group (use NaOEt with ethyl esters).[1]
-
Acid Sensitivity: Di-tert-butyl esters are extremely sensitive to trace acid. Do not use acidic drying agents (like silica gel for long periods) or chloroform containing HCl traces during purification unless deprotection is intended.
Case Study: Synthesis of Chiral Alpha-Methyl Amino Acids
In the synthesis of alpha-methyl amino acids via phase-transfer catalysis (PTC), This compound is the superior choice.
-
Reasoning: The PTC reaction establishes the chiral center. Subsequent hydrolysis of a diethyl ester requires harsh base, which can lead to racemization of the newly formed quaternary center.
-
Solution: The di-tert-butyl ester can be cleaved with TFA at 0°C, preserving the enantiomeric excess (% ee) of the delicate chiral center.
References
-
Synthesis of Di-tert-butyl malonate: McCluskey, A. et al. "Di-tert-butyl malonate."[2] Organic Syntheses, Coll.[2][3] Vol. 4, p.261 (1963).[2][3]
-
Krapcho Decarboxylation Review: Krapcho, A. P.[4] "Synthetic applications of dealkoxycarbonylations of malonate esters, beta-keto esters, alpha-cyano esters and related compounds in dipolar aprotic media." Synthesis, 1982(10), 805-822.
-
Orthogonal Protection in Malonates: Doi, T. et al. "Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis." Frontiers in Chemistry, 11, 1208696 (2023).
-
Tenofovir (PMPA) Synthesis utilizing t-butyl esters: Ripin, D. H. B. et al. "Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate." Organic Process Research & Development, 14(5), 1194–1201 (2010).
Sources
Introduction: The Subtle Power of Steric Hindrance in Malonic Ester Synthesis
An In-Depth Guide to the Steric Effects of Di-tert-butyl Malonate vs. Dimethyl Malonate in Synthesis
In the landscape of organic synthesis, malonic esters are foundational building blocks, prized for their utility in the elegant and versatile malonic ester synthesis. This pathway provides a robust method for the formation of carbon-carbon bonds, enabling the construction of a vast array of substituted carboxylic acids. At the heart of this synthesis lies the reactivity of the α-carbon, made acidic by the presence of two flanking carbonyl groups. While various dialkyl malonates can be employed, the choice of the ester group—seemingly distant from the reactive center—imparts profound and often decisive control over the reaction's course and outcome.
This guide provides a comparative analysis of two commonly used malonates: dimethyl malonate and di-tert-butyl malonate. We will explore, with supporting experimental context, how the dramatic difference in steric bulk between a methyl group and a tert-butyl group dictates reactivity, influences product distribution, and ultimately guides synthetic strategy. For researchers and drug development professionals, understanding these steric effects is paramount for optimizing reaction design, enhancing yields, and achieving selective transformations.
Structural and Physicochemical Properties: A Tale of Two Esters
The fundamental difference between dimethyl malonate and di-tert-butyl malonate lies in the spatial volume occupied by their respective ester groups. The tert-butyl group is significantly larger and more sterically demanding than the methyl group. This structural disparity is the primary driver of their distinct chemical behaviors.
| Property | Dimethyl Malonate | Di-tert-butyl Malonate |
| Molecular Formula | C₅H₈O₄ | C₁₁H₂₀O₄[1] |
| Molecular Weight | 132.12 g/mol | 216.27 g/mol [1] |
| Appearance | Colorless liquid | Colorless liquid |
| Density | ~1.15 g/mL | 0.966 g/mL at 25 °C |
| Boiling Point | 181 °C | 110-111 °C at 22 mmHg |
| pKa of α-H | ~13 | ~13-14 |
Note: The pKa values are approximate and can vary slightly depending on the solvent.
Visualizing the Steric Difference
The diagram below illustrates the structural formulas and relative steric bulk of the two molecules. The congested environment around the α-carbon in di-tert-butyl malonate is readily apparent.
Caption: Structural comparison highlighting the minimal steric profile of dimethyl malonate versus the bulky tert-butyl groups.
Core Comparison: Steric Effects in Key Synthetic Transformations
The true divergence in the utility of these reagents becomes evident when they are subjected to the canonical steps of the malonic ester synthesis.
Enolate Formation
The formation of an enolate by deprotonation of the α-carbon is the crucial first step. While the pKa values are similar, the steric environment influences the kinetics of this process. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective for both. However, for bulkier bases, the rate of deprotonation of di-tert-butyl malonate can be slower due to the hindered approach to the α-protons.
Alkylation: The Decisive Role of Steric Shielding
Alkylation of the enolate via an Sₙ2 reaction is where steric effects are most pronounced.
-
Mono- vs. Di-alkylation: Dimethyl malonate can be readily mono- and subsequently di-alkylated by controlling stoichiometry. However, preventing over-alkylation to the di-substituted product can be challenging. In contrast, the bulky tert-butyl groups of di-tert-butyl malonate create a sterically congested pocket around the α-carbon. After the first alkylation, this congestion is magnified, making the second deprotonation and subsequent alkylation significantly more difficult. This makes di-tert-butyl malonate the superior choice when selective mono-alkylation is the primary goal.
-
Electrophile Scope: The steric shielding in the di-tert-butyl malonate enolate also restricts the type of electrophiles that can react efficiently. While primary alkyl halides react well with both, reactions involving secondary alkyl halides are significantly slower and lower-yielding with di-tert-butyl malonate compared to its dimethyl counterpart.
Caption: Comparative alkylation pathways showing the steric inhibition of di-alkylation for di-tert-butyl malonate.
Hydrolysis and Decarboxylation: Two Distinct Mechanistic Paths
The final stage of the synthesis involves removing the ester groups and one of the carboxylic acids to yield the final product. Here, the reagents diverge onto completely different mechanistic pathways, a critical consideration for experimental design.
-
Dimethyl Malonate: The methyl esters are readily hydrolyzed under basic conditions (saponification) using NaOH or KOH to yield a dicarboxylate salt.[2] Acidification produces the substituted malonic acid, which, upon heating, undergoes facile thermal decarboxylation to lose CO₂ and afford the target carboxylic acid.[3] This is the classic, robust method taught in introductory organic chemistry.
-
Di-tert-butyl Malonate: The tert-butyl esters are highly resistant to basic hydrolysis (saponification) due to the extreme steric hindrance around the carbonyl carbon, which prevents nucleophilic attack by hydroxide. Instead, they are cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA, or p-toluenesulfonic acid, TsOH). This process occurs via an E1-like mechanism where protonation of the ester oxygen is followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene gas. This reaction often proceeds directly to the mono-acid product, as the conditions simultaneously effect decarboxylation. This acid-labile nature makes the tert-butyl ester a valuable protecting group for carboxylic acids that can be removed under conditions orthogonal to base-labile or hydrogenation-sensitive groups.[4]
Caption: Divergent deprotection and decarboxylation pathways for substituted dimethyl and di-tert-butyl malonates.
Experimental Protocols: A Comparative Alkylation Example
To illustrate the practical differences, we present a comparative protocol for the mono-benzylation of each malonate.
Protocol 1: Mono-benzylation of Dimethyl Malonate
Objective: To synthesize dimethyl 2-benzylmalonate with a recognition of potential di-benzylation.
Materials:
-
Dimethyl malonate
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Benzyl bromide
-
Standard workup and purification reagents
Procedure:
-
Enolate Formation: To a stirred solution of sodium methoxide (1.0 eq) in anhydrous methanol under an inert atmosphere (N₂ or Ar), add dimethyl malonate (1.0 eq) dropwise at 0 °C. Allow the mixture to stir for 30 minutes at room temperature.
-
Alkylation: Cool the solution back to 0 °C and add benzyl bromide (1.0 eq) dropwise. Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Workup: Cool the reaction mixture, remove the methanol under reduced pressure. Partition the residue between diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification: Purify the crude product by fractional distillation under reduced pressure or silica gel chromatography to separate the desired mono-benzyl product from unreacted starting material and the di-benzylated byproduct.
Protocol 2: Selective Mono-benzylation of Di-tert-butyl Malonate
Objective: To selectively synthesize di-tert-butyl 2-benzylmalonate.
Materials:
-
Di-tert-butyl malonate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide
-
Standard workup and purification reagents
Procedure:
-
Enolate Formation: To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF under an inert atmosphere, add di-tert-butyl malonate (1.0 eq) dropwise at 0 °C. Allow the mixture to stir at room temperature for 1 hour or until hydrogen evolution ceases.
-
Alkylation: Cool the resulting solution to 0 °C and add benzyl bromide (1.05 eq) dropwise. Allow the reaction to stir at room temperature overnight (12-16 hours), monitoring by TLC.
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl. Partition the mixture between diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: The crude product is often of high purity. If necessary, purify by silica gel chromatography to remove residual starting materials. The formation of the di-substituted product is typically minimal.
Comparative Data Summary (Illustrative)
| Parameter | Dimethyl Malonate Reaction | Di-tert-butyl Malonate Reaction | Causality (Expertise & Experience) |
| Base | NaOMe in MeOH | NaH in THF | NaH provides an irreversible deprotonation without competing transesterification risk. |
| Reaction Time | 2-4 hours (reflux) | 12-16 hours (room temp) | The sterically hindered enolate of di-tert-butyl malonate reacts more slowly with the electrophile. |
| Selectivity | Moderate mono-alkylation | High mono-alkylation | Steric hindrance from the tert-butyl groups and the first benzyl group strongly disfavors a second alkylation. |
| Typical Yield (Mono) | 65-75% | 85-95% | Higher selectivity directly translates to a higher isolated yield of the desired mono-alkylated product. |
| Byproduct | Di-benzylmalonate (5-15%) | Di-benzylmalonate (<2%) | The energetic barrier for the second alkylation is significantly lower for the dimethyl derivative. |
Conclusion and Strategic Recommendations
The choice between dimethyl malonate and di-tert-butyl malonate is a strategic decision rooted in the desired outcome of the synthesis.
-
Choose Dimethyl Malonate when:
-
Cost is a primary concern, as it is a cheaper commodity chemical.[5]
-
The synthesis of di-substituted carboxylic acids is the goal.
-
The downstream molecule is stable to basic saponification and thermal decarboxylation.
-
It is used in large-scale production of certain pharmaceuticals like barbiturates and anti-inflammatory drugs.[6][7]
-
-
Choose Di-tert-butyl Malonate when:
-
High selectivity for mono-alkylation is critical. This is its single most important advantage.
-
The tert-butyl ester is needed as an acid-labile protecting group.
-
The substrate contains base-sensitive functional groups that would not survive saponification.
-
It is used in complex total synthesis where precise control over substitution is necessary.
-
By appreciating the profound influence of the sterically demanding tert-butyl group, the synthetic chemist can leverage these reagents not as mere alternatives, but as distinct tools to exert precise control over molecular construction.
References
-
Raha, C. (2015). DI-tert-BUTYL MALONATE [Malonic acid, di-t-butyl ester]. ResearchGate. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 68324, Di-tert-butyl malonate. PubChem. Retrieved from [Link]
-
Al-Zaydi, K. M. (2003). Malonates in Cyclocondensation Reactions. Molecules, 8(7), 541-578. [Link]
-
Kündig, E. P., et al. (1989). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Journal of the Chemical Society, Perkin Transactions 1, 1755-1761. [Link]
-
Hong, S., et al. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Frontiers in Chemistry, 11, 1236157. [Link]
-
The Organic Chemistry Tutor. (2017, December 29). Malonic Ester Synthesis Reactions and Mechanism (Using Diethyl Malonate) [Video]. YouTube. [Link]
-
Organic Syntheses. (n.d.). DI-tert-BUTYL MALONATE. Org. Synth. 1953, 33, 20. [Link]
-
University of Calgary. (n.d.). Ch21: Malonic esters. Chemistry LibreTexts. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl malonate. Retrieved from [Link]
-
Kappe, C. O. (2007). Recent synthetic applications of the dealkoxycarbonylation reaction. Part 1. Dealkoxycarbonylations of malonate esters. ARKIVOC, 2007(2), 1-53. [Link]
-
Chemistry Stack Exchange. (2024, December 20). Decarboxylation of malonic esters. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Dimethyl Malonate in Pharmaceutical Synthesis: A Deep Dive. Retrieved from [Link]
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Advanced Methylation Strategies for Malonic Esters: Beyond Methyl Iodide
Executive Summary: The Methylation Dilemma
The
-
Genotoxicity: Both are potent alkylating agents with severe inhalation hazards.
-
The "Dialkylation" Problem: Due to the increased acidity of the mono-methylated product, controlling stoichiometry to prevent bis-methylation is notoriously difficult with highly reactive electrophiles like MeI.
-
Waste: High E-factors due to stoichiometric salt formation.
This guide evaluates high-performance alternatives, focusing on Dimethyl Carbonate (DMC) and Trimethyl Phosphate (TMP) . We demonstrate that while these reagents require higher energy inputs, they offer superior selectivity (mono-methylation >99%) and safety profiles that justify the transition.
Comparative Analysis: The Reagents
The Standard: Methyl Iodide (MeI)[1][2][4]
-
Mechanism:
displacement. -
Pros: Reacts at room temperature; high conversion rates.
-
Cons: Carcinogenic; difficult to control mono/bis selectivity; requires hazardous waste disposal.
The Green Champion: Dimethyl Carbonate (DMC)[5]
-
Mechanism:
(Base-catalyzed Alkyl cleavage). At temperatures (or lower with specific catalysts), the nucleophile attacks the methyl group. -
Pros: Non-toxic (biodegradable); Exquisite Selectivity for mono-methylation; Byproducts are methanol and
.[4] -
Cons: Requires high temperature (autoclave or flow chemistry); acts as a carboxymethylating agent at low temps.
The Industrial Alternative: Trimethyl Phosphate (TMP)[2]
-
Mechanism:
type, but requires thermal activation. -
Pros: High boiling point (
) eliminates volatility hazards; non-genotoxic; thermally stable. -
Cons: Slower kinetics than MeI; requires difficult separation of phosphate byproducts if not optimized.
Performance Matrix
| Feature | Methyl Iodide (MeI) | Dimethyl Carbonate (DMC) | Trimethyl Phosphate (TMP) |
| Reaction Temp | |||
| Mono-Selectivity | Moderate (70-85%) | Excellent (>99%) | Good (90-95%) |
| Atom Economy | Poor (Iodide waste) | High (loses | Moderate |
| Toxicity | High (Skull & Crossbones) | Low (Green Solvent) | Low/Moderate |
| Equipment | Standard Glassware | Autoclave / Flow Reactor | Standard Glassware (High Temp) |
Mechanistic Insight: Why DMC Offers Superior Selectivity
The critical advantage of DMC is not just safety, but chemoselectivity . In standard MeI alkylation, the mono-methylated malonate is often more acidic or kinetically active than the starting material, leading to bis-methylation.
In DMC chemistry, the reaction proceeds via a mechanism where the leaving group (methoxycarbonate anion) decomposes into methoxide and
Visualization: DMC Methylation Pathway
The following diagram illustrates the
Figure 1: Mechanism of DMC methylation. Note the high-temperature requirement to access the methylation pathway (
Validated Experimental Protocols
Protocol A: Green Methylation using DMC (Batch/Autoclave)
Best for: High selectivity requirements and labs equipped with pressure vessels.
Materials:
-
Diethyl malonate (16.0 g, 100 mmol)
-
Dimethyl Carbonate (DMC) (Excess, acts as solvent/reagent, ~50 mL)
-
Potassium Carbonate (
) (20.7 g, 150 mmol) -
Tetrabutylammonium bromide (TBAB) (1.6 g, 5 mmol) - Phase Transfer Catalyst
Method:
-
Setup: Load diethyl malonate,
, and TBAB into a stainless steel autoclave (250 mL capacity). -
Solvent Addition: Add DMC. Ensure the vessel is rated for at least 20 bar pressure.
-
Reaction: Seal the autoclave and heat to 180°C . Stir magnetically at 500 rpm.
-
Note: The internal pressure will rise due to
generation and solvent vapor pressure.
-
-
Duration: Hold at temperature for 4–6 hours.
-
Work-up: Cool to room temperature. Vent the
carefully. Filter the solid salts ( /KBr). -
Purification: Distill off the excess DMC (boiling point 90°C, reusable). The residue is the mono-methylated malonate.
-
Expected Yield: 92-96%
-
Selectivity: >99% mono-methylated.
-
Protocol B: Atmospheric Methylation using TMP
Best for: Labs without autoclaves avoiding MeI toxicity.
Materials:
-
Diethyl malonate (16.0 g, 100 mmol)
-
Trimethyl Phosphate (TMP) (16.8 g, 120 mmol)
-
Potassium Carbonate (
) (16.6 g, 120 mmol) -
Solvent: Diglyme (optional, for temp control) or run Neat.
Method:
-
Setup: Use a 3-neck round bottom flask with a reflux condenser and mechanical stirrer.
-
Activation: Mix malonate and
. Heat to 100°C for 30 mins to ensure deprotonation/enolate formation. -
Addition: Add TMP dropwise (if neat) or in one portion (if in solvent).
-
Reaction: Increase temperature to 140-150°C . Stir vigorously for 6 hours.
-
Work-up: Cool to room temperature. Quench with water (100 mL).
-
Extraction: Extract with Ethyl Acetate (
mL). -
Purification: Wash organic layer with brine. Dry over
. Fractional distillation is required to separate the product from high-boiling phosphate residues.-
Expected Yield: 85-90%
-
Decision Framework
When should you switch from MeI? Use this logic flow to determine the optimal reagent for your campaign.
Figure 2: Reagent selection decision tree based on equipment, safety, and selectivity constraints.
References
-
Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. Link
-
Selva, M., & Perosa, A. (2008).[1][5] Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents.[1][6] Green Chemistry, 10(4), 457-464. Link
-
Tang, Y., & Yu, B. (2022).[7] A Mild Heteroatom (O-, N-, and S-) Methylation Protocol Using Trimethyl Phosphate (TMP)-Ca(OH)2 Combination.[7] Synthesis, 54, 2373-2390.[7] Link
-
Shieh, W. C., Dell, S., & Repic, O. (2001). Nucleophilic Catalysis with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for the Esterification of Carboxylic Acids with Dimethyl Carbonate. The Journal of Organic Chemistry, 67(6), 2188–2191. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mild and controlled lignin methylation with trimethyl phosphate: towards a precise control of lignin functionality - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03890F [pubs.rsc.org]
- 3. Single-Step Methylation of Chitosan Using Dimethyl Carbonate as a Green Methylating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A Mild Heteroatom (O-, N-, and S-) Methylation Protocol Using Trimethyl Phosphate (TMP)-Ca(OH)2 Combination [organic-chemistry.org]
Strategic Reagents: Di-tert-butyl 2-methylmalonate Characterization & Validation Guide
Executive Summary
Di-tert-butyl 2-methylmalonate represents a specialized class of "orthogonal" building blocks in organic synthesis. Unlike its ubiquitous counterpart, diethyl 2-methylmalonate, this bulky diester offers unique chemoselectivity profiles essential for complex drug development. Its primary utility lies in its acid-lability and thermal cleavage properties , allowing for deprotection under mild conditions that preserve base-sensitive moieties (e.g., lactones, beta-lactams).
This guide provides an objective technical comparison, validation protocols, and characterization standards to ensure the integrity of this reagent in high-stakes synthesis.
Part 1: The Strategic Choice (Comparative Analysis)
The decision to employ this compound (over ethyl or benzyl variants) is rarely about cost; it is about chemoselective survival . The steric bulk of the tert-butyl group shields the carbonyl from nucleophilic attack, while the acid-labile ester bond provides an "escape hatch" that avoids saponification.
Comparative Performance Matrix
| Feature | This compound | Diethyl 2-methylmalonate | Meldrum's Acid Derivative |
| Primary Deprotection | Acid (TFA, HCl) or Heat (>150°C) | Base (NaOH, LiOH) | Acid/Heat (Very Mild) |
| Base Stability | High (Steric shielding) | Moderate (Susceptible to hydrolysis) | Low (Ring opens easily) |
| Alkylation Kinetics | Slow (Steric hindrance) | Fast | Very Fast |
| Atom Economy | Poor (Loss of 2x C4H8) | Moderate | Good |
| Critical Use Case | Synthesis of base-sensitive APIs | General commodity synthesis | High-reactivity Knoevenagel condensations |
Decision Logic: When to Switch?
Use the following logic flow to validate if this reagent is required for your pathway.
Figure 1: Reagent selection logic based on substrate sensitivity.
Part 2: Characterization Profile
Validating the identity and purity of synthetic this compound requires specific attention to its thermal instability. Standard GC methods often degrade the sample in the inlet, leading to false "impurity" peaks (isobutylene).
Nuclear Magnetic Resonance (NMR) Identity
The molecule has a distinct signature due to the massive singlet from the 18 equivalent protons on the tert-butyl groups.
-
1H NMR (400 MHz, CDCl3):
-
δ 1.45–1.50 ppm (s, 18H): tert-Butyl groups (Diagnostic).
-
δ 1.35 ppm (d, 3H): Methyl group on the alpha-carbon.
-
δ 3.25 ppm (q, 1H): Methine proton (alpha-proton).
-
Note: If unreacted Di-tert-butyl malonate (parent) is present, look for a singlet at δ 3.1 ppm (CH2) .
-
Mass Spectrometry (GC-MS)
-
Parent Ion: [M]+ is often weak or absent due to rapid fragmentation.
-
Base Peak: m/z 57 (C4H9+ cation) is dominant.
-
Diagnostic Loss: Look for [M - 56] (Loss of isobutylene) and [M - 112] (Loss of two isobutylene units).
Part 3: Validation Protocols
Protocol A: Thermal Stability Assessment (TGA)
Objective: Determine the precise decarboxylation onset temperature to define safe processing limits. Tert-butyl esters are notorious for "silent" decomposition during drying steps.
Methodology:
-
Instrument: Thermogravimetric Analyzer (TGA).
-
Sample Load: 5–10 mg of this compound.
-
Ramp: 10°C/min from 25°C to 300°C under N2 flow (50 mL/min).
-
Acceptance Criteria:
-
< 1% Weight Loss up to 100°C (Volatiles/Solvent).
-
Onset of Decomposition: Typically > 140°C. Rapid weight loss corresponds to the evolution of isobutylene and CO2.
-
Warning: If decomposition begins < 120°C, the sample likely contains trace acid impurities (catalytic decomposition). Remediation: Wash with saturated NaHCO3.
-
Protocol B: Chemoselective Deprotection (Acidolysis)
Objective: Validate the reagent's performance in a controlled deprotection, ensuring it cleaves without affecting other esters.
Workflow Diagram:
Figure 2: Acid-catalyzed deprotection mechanism.
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 mmol of substrate in 2 mL anhydrous Dichloromethane (DCM).
-
Acid Addition: Add 2 mL Trifluoroacetic Acid (TFA) dropwise at 0°C.
-
Observation: Gas evolution (isobutylene) indicates reaction initiation.
-
-
Reaction: Stir at Room Temperature for 2–4 hours. Monitor by TLC (stain with Bromocresol Green for free acid detection).
-
Workup: Concentrate in vacuo. Do not use aqueous extraction (product is water-soluble).
-
Chase: Add Toluene (3x) and evaporate to azeotrope remove residual TFA.
-
-
Validation: 1H NMR should show the disappearance of the δ 1.45 ppm singlet.
References
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for tert-butyl ester stability and deprotection conditions).
-
Organic Syntheses. (1963).[1][2] Di-tert-butyl Malonate.[2][3][4][5][6][7][8][9] Coll. Vol. 4, p. 261.[1][2] (Foundational synthesis and properties of the parent diester).
-
Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Esters. Journal of Organic Chemistry, 71(24), 9045–9050. (Validation of mild acid deprotection).
-
Ogasa, C., et al. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids. Synlett, 35, 235-239. (Modern methods for synthesizing tert-butyl esters).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Di-tert-butyl malonate | C11H20O4 | CID 68324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Di-tert-butyl malonate 98 541-16-2 [sigmaaldrich.com]
- 5. Di-tert-butyl Malonate [drugfuture.com]
- 6. Diethyl tert-butylmalonate 96 759-24-0 [sigmaaldrich.com]
- 7. Di-tert-Butyl malonate CAS#: 541-16-2 [m.chemicalbook.com]
- 8. Di-tert-Butyl malonate | 541-16-2 [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
Comparative Guide: Cost-Benefit Analysis of Malonate Synthesis Routes
Executive Summary
Malonic acid and its esters (malonates) are critical C3 building blocks in the synthesis of barbiturates, vitamins (B1, B2), and agrochemicals.[1][2] The global market, valued at over $110 million, is currently undergoing a paradigm shift.[3] The traditional Cyanation Route —long the industry standard due to low raw material costs—is facing existential pressure from environmental regulations and rising waste disposal costs.
This guide objectively compares the incumbent route against two emerging alternatives: Catalytic Carbonylation and Microbial Fermentation . We analyze these pathways not just on yield, but on Unit Production Cost (UPC), Environmental Factor (E-factor), and Scalability.
The Verdict at a Glance
| Metric | Route 1: Cyanation (Traditional) | Route 2: Carbonylation (Catalytic) | Route 3: Fermentation (Bio-Based) |
| Primary Feedstock | Chloroacetic Acid + NaCN | Chloroacetate + CO | Glucose |
| Est. Production Cost | $4.50 - $6.00 / kg | $5.50 - $7.50 / kg | $6.05 - $7.92 / kg |
| Safety Profile | High Risk (HCN/Cyanide) | Moderate Risk (High Pressure CO) | Low Risk (Biosafety Level 1) |
| Sustainability | Poor (High Salt Waste) | Good (High Atom Economy) | Excellent (Renewable) |
| Readiness Level | TRL 9 (Mature) | TRL 7 (Pilot/Demo) | TRL 8 (Commercial Scale-up) |
Part 1: The Incumbent – Chloroacetic Acid Cyanation
The "Dirty" Standard
This route relies on the nucleophilic substitution of chloroacetic acid with sodium cyanide. While chemically efficient, the hidden costs lie in safety infrastructure and waste management.
Validated Protocol
Safety Warning: This reaction generates HCN gas if acidified improperly. All operations must occur in a scrubber-equipped fume hood with cyanide detectors active.
-
Neutralization: Dissolve Chloroacetic Acid (1.0 eq) in water. Slowly add Sodium Carbonate (0.5 eq) at <20°C to form sodium chloroacetate.
-
Why: Pre-neutralization prevents acid-catalyzed hydrolysis of the cyanide source later.
-
-
Cyanation: Add Sodium Cyanide (1.1 eq) solution dropwise while maintaining temperature at 60–70°C. Stir for 2–3 hours.
-
Checkpoint: Monitor reaction progress via HPLC. Disappearance of chloroacetate indicates completion.
-
-
Hydrolysis: Add concentrated NaOH (excess) and reflux for 3 hours to hydrolyze the nitrile to the dicarboxylate salt.
-
Acidification & Isolation: Cool to 0°C. Acidify with HCl to pH 1. Filter the precipitated NaCl. Extract Malonic Acid with ether or crystallize directly.
Cost & Benefit Analysis
-
Pros:
-
Raw Material Availability: Chloroacetic acid is a commoditized bulk chemical.
-
High Yields: Typically >80% isolated yield.
-
-
Cons:
-
Waste Disposal: Generates stoichiometric amounts of NaCl salts (approx. 1.5 kg salt per kg product).
-
EHS Costs: Requires specialized cyanide handling training, antidotes on-site, and expensive scrubbers.
-
Part 2: The Chemical Contender – Catalytic Carbonylation
The Atom-Economical Alternative
This route inserts Carbon Monoxide (CO) directly into the C-Cl bond of chloroacetates. It bypasses cyanide entirely, offering a "cleaner" chemical synthesis.
Validated Protocol (Cobalt-Catalyzed)
Based on optimized conditions using [Co(CO)4]- species.
-
Catalyst Prep: In a high-pressure autoclave, charge Methyl Chloroacetate (1.0 eq), Methanol (solvent/reactant), and base (Sodium Acetate, 1.1 eq).
-
Catalyst Loading: Add dicobalt octacarbonyl [Co2(CO)8] (2–5 mol%) or a robust ionic liquid variant like [Bmim][Co(CO)4] for recyclability.
-
Carbonylation: Pressurize with CO to 30 bar (3 MPa). Heat to 55–85°C. Stir for 4–6 hours.
-
Workup: Vent CO (to scrubber). Filter off salt byproducts. Distill Dimethyl Malonate (b.p. 181°C).
Cost & Benefit Analysis
-
Pros:
-
Atom Economy: 100% of the carbon framework is utilized.
-
Safety: Eliminates acute cyanide toxicity.
-
-
Cons:
-
CAPEX: High-pressure reactors (Hastelloy/Inconel) are significantly more expensive than glass-lined reactors used in cyanation.
-
Catalyst Cost: Cobalt recovery is essential for economic viability. Without >95% catalyst recycling, costs balloon.
-
Part 3: The Bio-Disruptor – Microbial Fermentation
The Sustainable Future
Biotech firms (e.g., Lygos, Genomatica) have engineered yeast and E. coli to produce malonate from glucose, achieving titers that rival petrochemical routes.
Validated Protocol (Fed-Batch Fermentation)
Representative workflow based on recent patent literature.
-
Strain Selection: Use an engineered Pichia kudriavzevii or E. coli strain with overexpressed malonyl-CoA transferase and deleted malonate decarboxylase genes.
-
Seed Train: Inoculate shake flasks (LB broth + glucose) -> Seed Fermenter (10% v/v transfer).
-
Production Fermentation:
-
Medium: Mineral salts medium with 40 g/L initial glucose.
-
Conditions: pH 5.0 (maintained with NH4OH), 30°C, DO >30%.
-
Feeding: Exponential feed of glucose syrup (50% w/v) to maintain residual glucose <2 g/L.
-
Duration: 72–96 hours. Target titer: >100 g/L.
-
-
Downstream Processing (DSP):
-
Centrifugation (remove biomass).
-
Calcium precipitation (form Calcium Malonate) OR Reactive Extraction with amine extractants.
-
Acidification and Crystallization.[4]
-
Cost & Benefit Analysis
-
Pros:
-
Price Stability: Decouples production from oil/acetic acid price fluctuations.
-
Green Premium: Marketable as "Bio-based," commanding a potential premium in cosmetics/pharma.
-
-
Cons:
-
DSP Costs: Separating organic acids from fermentation broth is energy-intensive (evaporation/crystallization).
-
Techno-Economics: Current production costs are ~
5/kg), glucose conversion efficiency must approach theoretical limits.
-
Part 4: Comparative Visualization
Route Comparison Flowchart
Figure 1: Comparison of the three primary synthesis routes showing feedstock inputs, intermediates, and waste profiles.
Decision Matrix for Process Selection
| If your priority is... | Recommended Route | Why? |
| Lowest CAPEX | Cyanation | Uses standard glass-lined reactors; no high-pressure vessels or sterile fermenters needed. |
| Lowest OPEX (At Scale) | Cyanation | Raw materials are currently cheaper than glucose + DSP costs, assuming sunk costs for waste permits. |
| Sustainability / ESG | Fermentation | Zero toxic precursors; renewable feedstock; aligns with "Green Chemistry" principles. |
| Atom Economy | Carbonylation | Most efficient use of carbon atoms; ideal if CO infrastructure already exists on-site. |
References
-
Techno-Economic Assessment of Malonic Acid Production. Hilaris Publisher. (2024). Analysis of bio-based production costs vs. petrochemical routes.
-
A Novel Synthesis of Dimethyl Malonate by Carbonylation. ResearchGate. (2001).[9] Protocol for Cobalt-catalyzed carbonylation.
-
Process for the production of cyanoacetic acid. Google Patents. (US3723499A). Standard industrial hydrolysis protocols.
-
Malonic Acid Market Analysis. Stellar Market Research. (2025). Global market size and price trends.[3][10][11]
-
Techno-Economic Assessment of Bio-based Malonic Acid. MDPI. (2024). Detailed cost breakdown of glucose fermentation ($7.92/kg).[7][10]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Malonic Acid Market Size Sales Demand Share Trends Forecast [snsinsider.com]
- 4. US3723499A - Process for the production of cyanoacetic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. talentchemicals.com [talentchemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Malonic Acid Market- Industry Analysis and Forecast (2025-2032) [stellarmr.com]
A Comparative Guide to the Performance of Di-tert-butyl 2-methylmalonate in Organic Synthesis
For researchers, scientists, and professionals in drug development, the choice of a synthetic building block is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic route. Di-tert-butyl 2-methylmalonate has emerged as a valuable reagent, offering distinct advantages over traditional alternatives like diethyl or dimethyl 2-methylmalonate. This guide provides an in-depth comparison of its performance in key reaction types, supported by experimental data and protocols, to inform your selection process.
Introduction: The Significance of Steric Hindrance
At the heart of this compound's utility are its bulky tert-butyl ester groups.[1] These groups are not merely passive components; they exert profound steric and electronic influence on the molecule's reactivity. Compared to their less hindered methyl or ethyl counterparts, the tert-butyl groups offer unique pathways for deprotection and can influence the stereochemical outcome of reactions, making this reagent a strategic choice for complex molecule synthesis.
Core Application: C-Alkylation Reactions
The alkylation of malonic esters is a cornerstone of carbon-carbon bond formation, allowing for the synthesis of substituted carboxylic acids.[2][3][4][5] The process typically involves deprotonation of the α-carbon, followed by nucleophilic attack on an alkyl halide.[4][5]
While diethyl 2-methylmalonate is a workhorse in this field,[6][7] this compound offers key advantages, particularly in achieving high yields and simplifying downstream processing. The bulky tert-butyl groups can help prevent undesired dialkylation, a common side reaction with less hindered malonates.[3] Furthermore, the unique cleavage conditions for tert-butyl esters (vide infra) avoid the harsh basic or acidic hydrolysis required for ethyl esters, which can be detrimental to sensitive functional groups elsewhere in the molecule.
Recent studies in enantioselective phase-transfer catalysis have demonstrated that tert-butyl malonates can be alkylated in high chemical yields (up to 99%) and with excellent enantioselectivities (up to 98% ee), highlighting their utility in constructing chiral building blocks with quaternary carbon centers.[8][9]
| Reagent | Typical Base | Alkylating Agent | Yield | Key Advantages | Key Disadvantages |
| This compound | NaH, K₂CO₃ | Benzyl Bromide | High (e.g., >90%) | Mild deprotection, potential for high selectivity | Steric hindrance may slow reaction with bulky electrophiles |
| Diethyl 2-methylmalonate | NaOEt | Benzyl Bromide | Good to High (e.g., 80-90%) | Lower cost, well-established protocols[10] | Requires harsh hydrolysis/decarboxylation[11], risk of transesterification[3] |
| Dimethyl 2-methylmalonate | NaOMe | Benzyl Bromide | Good to High (e.g., 80-90%) | Similar to diethyl ester | Requires harsh hydrolysis/decarboxylation |
The Decarboxylation Advantage: A Tale of Two Pathways
The most significant divergence in performance between this compound and its alternatives lies in the decarboxylation step.
For diethyl and dimethyl esters, the conversion to the final carboxylic acid is a two-step process:
-
Saponification: The esters are hydrolyzed to a dicarboxylic acid using a strong base (e.g., NaOH) or acid (e.g., H₂SO₄), often with heating.[2][11]
-
Decarboxylation: The resulting malonic acid derivative is then heated, often in the presence of acid, to eliminate CO₂ and yield the final product.[3]
This sequence requires harsh conditions that can lead to side reactions, racemization of stereocenters, and degradation of sensitive functional groups.
In stark contrast, the tert-butyl esters of a substituted malonate can be cleaved under significantly milder conditions. Gentle heating, often in the presence of a mild acid catalyst (like p-toluenesulfonic acid) or even in a suitable solvent, is sufficient to induce the elimination of isobutylene and subsequent decarboxylation in a single, clean step. This process avoids the need for aqueous workups and harsh reagents, preserving molecular integrity.
This distinction is a critical consideration in multi-step syntheses where protecting group orthogonality and functional group tolerance are paramount.
Workflow Comparison: Synthesis of a Substituted Propanoic Acid
Caption: Comparative workflows for carboxylic acid synthesis.
Performance in Krapcho Decarboxylation
The Krapcho decarboxylation is a valuable reaction for removing one ester group from a malonate, typically using a salt like NaCl or LiCl in a wet, dipolar aprotic solvent such as DMSO at high temperatures.[12][13] This reaction is particularly useful as it offers a one-pot method to convert geminal diesters to monoesters, avoiding a multi-step hydrolysis-decarboxylation-re-esterification sequence.[13][14]
While the classic Krapcho reaction is most associated with methyl and ethyl esters, tert-butyl esters exhibit unique reactivity. De-tert-butoxycarbonylation can occur more readily than de-ethoxycarbonylation, sometimes even in the absence of salts, using just water in a dipolar aprotic solvent.[13] This provides a powerful tool for chemoselective manipulation of poly-esterified molecules. Microwave-assisted Krapcho conditions have also been developed, often allowing the reaction to proceed in water without DMSO, further enhancing the green credentials of the synthesis.[15][16]
| Condition | Diethyl Ester | Di-tert-butyl Ester |
| Typical Reagents | LiCl, H₂O, DMSO | H₂O, DMSO (or other aprotic solvent) |
| Temperature | High (often >150 °C)[12] | Generally lower temperature required |
| Selectivity | Good | Excellent, allows for selective deprotection |
Experimental Protocols
Objective: To synthesize di-tert-butyl 2-benzyl-2-methylmalonate.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF.
-
Carefully add sodium hydride (1.1 equivalents) to the THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension via a dropping funnel.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient).
Objective: To synthesize 3-phenyl-2-methylpropanoic acid.
Materials:
-
Di-tert-butyl 2-benzyl-2-methylmalonate (from Protocol 1)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, catalytic amount)
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the di-tert-butyl 2-benzyl-2-methylmalonate (1.0 equivalent) in toluene.
-
Add a catalytic amount of p-TsOH·H₂O (e.g., 0.1 equivalents).
-
Heat the mixture to reflux (approx. 110 °C) and monitor the reaction by TLC or GC-MS until the starting material is consumed. The reaction evolves isobutylene gas.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove the p-TsOH.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the desired carboxylic acid. Further purification can be achieved by recrystallization or chromatography if necessary.
Decarboxylation Mechanism Comparison
Caption: Mechanistic differences in decarboxylation pathways.
Conclusion
This compound is a superior alternative to traditional malonic esters in many synthetic applications. Its key advantage lies in the mild conditions required for the removal of its tert-butyl ester groups, which proceed via a clean, thermal elimination of isobutylene rather than harsh saponification. This feature is invaluable for the synthesis of complex molecules with sensitive functional groups. While the initial cost may be higher and steric hindrance can be a factor with certain electrophiles, the benefits of improved yields, cleaner reactions, and enhanced functional group tolerance often make this compound the most strategic and efficient choice for challenging synthetic targets.
References
-
OpenOChem Learn. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
Wikipedia. (2023, December 19). Malonic ester synthesis. Retrieved from [Link]
-
Musser, J., & Andrus, W. A. (n.d.). DI-tert-BUTYL MALONATE [Malonic acid, di-t-butyl ester]. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024, December 20). Decarboxylation of malonic esters. Retrieved from [Link]
-
Wikipedia. (2023, June 10). Krapcho decarboxylation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Diethyl 2,2-bis(3,5-di-tert-butyl-4-hydroxybenzyl)malonate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Di-tert-butyl malonate. PubChem. Retrieved from [Link]
-
Frontiers in Chemistry. (2023, June 7). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Diethyl methylmalonate. PubChem. Retrieved from [Link]
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Ashenhurst, J. (2019, September 12). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2014, July 26). 19.20: The Malonic Ester Synthesis- A Way to Synthesize a Carboxylic Acid. Retrieved from [Link]
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PubMed Central. (2023, June 8). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
Scribd. (n.d.). Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. Retrieved from [Link]
-
Vedantu. (n.d.). The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE. Retrieved from [Link]
-
YouTube. (2022, November 5). Krapcho Decarboxylation. Retrieved from [Link]
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ResearchGate. (2011, February 10). (PDF) Advances in the Krapcho Decarboxylation. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Methylmalonic acid (MMA). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of di-tert-Butyl malonate (CAS 541-16-2). Retrieved from [Link]
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Safety Operating Guide
Di-tert-butyl 2-methylmalonate proper disposal procedures
Topic: Di-tert-butyl 2-methylmalonate Proper Disposal Procedures Role: Senior Application Scientist, Chemical Safety & Logistics
Executive Summary & Operational Directive
Objective: Safe, regulatory-compliant disposal of this compound (DtBMM).
Core Directive: This substance must be managed as a Non-Halogenated Organic Solvent . While it shares the general flammability profile of organic esters, its specific hazard lies in its acid lability . Under no circumstances should DtBMM be commingled with acidic waste streams (e.g., waste sulfuric, hydrochloric, or trifluoroacetic acid). Doing so triggers catalytic decomposition, releasing isobutylene gas and creating a high-risk over-pressurization event in closed waste containers.
Chemical Profile & Hazard Assessment
To manage disposal effectively, we must first understand the physicochemical properties that dictate our safety protocols.
| Parameter | Data / Classification | Operational Implication |
| Chemical Structure | Malonic acid ester (Sterically hindered) | Lipophilic; immiscible with water. |
| CAS Number | 22062-53-9 | Use for waste manifesting and inventory tracking. |
| Flash Point | ~93°C (Estimated based on homologs) | Combustible Liquid (Class IIIA). Not highly flammable, but will burn if heated. |
| Reactivity | Acid-Sensitive | CRITICAL: Decomposes in strong acid to form CO₂ and Isobutylene gas. |
| RCRA Code | D001 (Ignitability - Potential) | If flash point <60°C (batch dependent), otherwise classify as Non-RCRA Regulated Organic Liquid. |
| Solubility | Organic Solvents (DCM, EtOAc) | Compatible with standard organic waste streams. |
The Mechanistic Hazard: Why Segregation Matters
As scientists, we do not follow rules blindly; we understand the why. The tert-butyl ester moiety in DtBMM is a "masked" carboxylic acid, often used in synthesis because it can be cleaved under acidic conditions.
The Decomposition Pathway:
When DtBMM contacts strong acids (H⁺), it undergoes elimination:
Field Insight: A standard 4L waste bottle containing acidic waste (e.g., from a deprotection step) mixed with DtBMM can generate liters of isobutylene gas within minutes. If the cap is sealed tight, this leads to container rupture or explosion .
Protocol Rule #1: NEVER pour DtBMM into a "General Acid Waste" or "Aqueous Acid" container.
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system. If you cannot check off a step, do not proceed.
Phase 1: Waste Stream Identification
-
Check pH: Ensure the waste mixture containing DtBMM is neutral (pH 6-8).
-
Solvent Composition: Confirm the mixture contains only compatible organic solvents (e.g., Acetone, Methanol, Ethyl Acetate, Hexanes).
-
Halogen Check: Does the mixture contain Chloroform, DCM, or other halogenated solvents?
-
Yes: Dispose in Halogenated Organic Waste .
-
No: Dispose in Non-Halogenated Organic Waste .
-
Phase 2: Container Selection & Filling
-
Material: Use High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal cans if the mixture has any potential for moisture/acidity that could corrode the metal.
-
Headspace: Leave at least 10-15% headspace in the container. This is a safety buffer for thermal expansion and potential off-gassing.
-
Venting: If there is any suspicion of residual acid or active reagents, use a vented cap (e.g., Circumvent™ or similar pressure-relief caps) for the first 24 hours.
Phase 3: Labeling & Storage
-
Labeling: Affix a hazardous waste label.
-
Constituents: Write "this compound" and the primary solvent (e.g., "in Ethyl Acetate").
-
Hazards: Check "Combustible" and "Irritant."[1]
-
-
Secondary Containment: Store the bottle in a secondary tray to capture leaks.
-
Satellite Accumulation Area (SAA): Keep the container in the designated SAA until full or ready for pickup.
Visual Workflow: Decision Logic
The following diagram illustrates the decision tree for disposing of DtBMM, emphasizing the critical acid-segregation step.
Caption: Operational decision tree for this compound waste, highlighting the critical neutralization step for acid-contaminated mixtures.
Emergency Contingencies
-
Spill (Small < 500mL):
-
Eliminate ignition sources (DtBMM is combustible).
-
Absorb with vermiculite, sand, or standard organic spill pads.
-
Place absorbed material into a sealable bag/container.
-
Label as "Debris contaminated with DtBMM."
-
-
Skin/Eye Contact:
References
-
National Center for Biotechnology Information (PubChem). Compound Summary for Diethyl tert-butylmalonate (Homolog Reference). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014. Retrieved from [Link]
-
Greenberg, J. A., & Sammakia, T. (2017).[3] Reactivity of tert-Butyl Esters.[4][5] Journal of Organic Chemistry. (Demonstrating acid lability mechanisms). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
